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4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine Documentation Hub

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  • Product: 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine
  • CAS: 340318-88-9

Core Science & Biosynthesis

Foundational

Pharmacokinetics and Bioavailability of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine: A Preclinical Guide

Executive Summary The compound 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine (referred to herein as DPM-4 ) represents a highly specialized scaffold frequently encountered in preclinical medicinal chemistry. By com...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine (referred to herein as DPM-4 ) represents a highly specialized scaffold frequently encountered in preclinical medicinal chemistry. By combining a basic morpholine ring with a highly lipophilic 2,5-dimethylpyrrole moiety linked via a phenyl spacer, this molecule presents a unique absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper provides an in-depth technical framework for evaluating the pharmacokinetics (PK) and absolute bioavailability of DPM-4, detailing the causality behind specific bioanalytical workflows and metabolic profiling strategies.

Physicochemical Drivers of Pharmacokinetics

The structural components of DPM-4 dictate its behavior in biological systems:

  • The Morpholine Ring: As a privileged bioisostere, the morpholine ring provides optimal basicity (typical pKa ~ 8.7) and hydrogen-bonding capabilities, which enhance the aqueous solubility and metabolic stability of the parent molecule[1]. This basicity allows for potential salt formation, aiding dissolution in the acidic environment of the stomach.

  • The 2,5-Dimethylpyrrole Moiety: This functional group is highly lipophilic. While it drives target engagement and passive membrane permeability across the intestinal epithelium, it also significantly increases the volume of distribution ( Vd​ ) and plasma protein binding, often sequestering the drug in lipid-rich tissues.

Metabolic Fate and CYP450 Interactions

A primary hurdle in optimizing the bioavailability of DPM-4 is its susceptibility to hepatic first-pass metabolism. Small molecule drugs incorporating morpholine ring systems are predominantly metabolized by the Cytochrome P450 3A4 (CYP3A4) enzyme[1].

The biotransformation of DPM-4 typically follows two primary oxidative routes before Phase II conjugation and subsequent biliary or renal excretion:

  • Morpholine Ring Oxidation (Major): CYP3A4-mediated N-dealkylation or direct oxidation of the morpholine ring.

  • Pyrrole Ring Hydroxylation (Minor): Aliphatic hydroxylation of the methyl groups on the 2,5-dimethylpyrrole ring.

MetabolicPathway DPM4 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine (Parent Compound) CYP3A4 Hepatic CYP3A4 Oxidation DPM4->CYP3A4 Hepatic First-Pass M1 M1: Morpholine Ring N-Dealkylation / Oxidation CYP3A4->M1 Major Pathway M2 M2: Pyrrole Ring Aliphatic Hydroxylation CYP3A4->M2 Minor Pathway UGT Phase II: Glucuronidation M1->UGT M2->UGT Excretion Biliary & Renal Excretion UGT->Excretion

Figure 1: Proposed CYP3A4-mediated metabolic pathway of the DPM-4 scaffold.

Quantifying Absolute Bioavailability

Bioavailability ( F ) is the critical metric defining the fraction of an administered dose that reaches systemic circulation intact. To determine the true efficiency of extravascular delivery (e.g., oral dosing), researchers must calculate the absolute bioavailability ( Fabs​ ).

Absolute bioavailability is calculated as the dose-normalized ratio of the extravascular Area Under the Curve (AUC) to the intravenous (IV) AUC[2]. The IV route is used as the reference standard because it bypasses absorption barriers and first-pass metabolism, providing 100% systemic availability by definition.

The Calculation Formula: Fabs​=(AUCIV​AUCPO​​)×(DosePO​DoseIV​​)×100

Self-Validating Experimental Protocols

To accurately capture the PK parameters of DPM-4, the experimental design must account for its high lipophilicity and potential for matrix interference during mass spectrometry. The following protocols form a self-validating system for preclinical PK assessment.

Protocol A: In Vivo Pharmacokinetic Study in Rodents

Causality: Paired IV and PO dosing in parallel cohorts is mandatory to establish baseline systemic clearance and calculate absolute bioavailability.

  • Formulation Preparation: Dissolve DPM-4 in a co-solvent system consisting of 5% DMSO, 40% PEG400, and 55% Saline. Rationale: The lipophilic pyrrole moiety renders the compound poorly soluble in pure aqueous buffers; this vehicle prevents precipitation upon intravenous injection.

  • Animal Dosing: Administer the IV formulation (1 mg/kg) via the lateral tail vein and the PO formulation (10 mg/kg) via oral gavage to fasted male Sprague-Dawley rats (n=3 per group).

  • Serial Blood Sampling: Collect ~200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

  • Plasma Harvesting: Centrifuge the blood samples at 4,000 × g for 10 minutes at 4°C to separate the plasma. Store at -80°C until analysis.

Protocol B: LC-MS/MS Bioanalysis via Protein Precipitation

Causality: For highly lipophilic molecules like DPM-4, Protein Precipitation (PPT) using Acetonitrile (ACN) is the optimal sample preparation technique. The addition of ACN destroys the hydration layer of plasma proteins, reducing repulsive forces and forcing the proteins to precipitate out of solution, while the lipophilic analyte remains fully solubilized[3].

  • Sample Aliquoting: Transfer 50 µL of thawed rat plasma into a 96-well plate.

  • Protein Precipitation: Add 150 µL of cold Acetonitrile (a 3:1 organic-to-aqueous ratio) spiked with a stable-isotope-labeled internal standard (IS). Rationale: A 3:1 ratio of ACN ensures >95% protein removal without causing excessive sample dilution[3]. The IS acts as a self-validating control, correcting for any extraction losses or ion suppression matrix effects during LC-MS/MS analysis.

  • Extraction: Vortex the plate vigorously for 5 minutes, followed by centrifugation at 15,000 × g for 15 minutes at 4°C to pellet the denatured proteins.

  • Analysis: Transfer 100 µL of the clear supernatant to an injection plate. Inject 5 µL into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

PKWorkflow Start Formulation (e.g., 5% DMSO, 40% PEG400) Admin Dosing (Rodents) IV (1 mg/kg) & PO (10 mg/kg) Start->Admin Sampling Serial Blood Sampling (0.25 to 24 h) Admin->Sampling Prep Protein Precipitation (3:1 Acetonitrile:Plasma) Sampling->Prep LCMS LC-MS/MS Analysis (MRM Mode + IS) Prep->LCMS Analysis NCA PK Analysis (Calculation of AUC, F%) LCMS->Analysis

Figure 2: Standardized in vivo pharmacokinetic study workflow and LC-MS/MS bioanalysis.

Representative Pharmacokinetic Data

The following table summarizes the expected Non-Compartmental Analysis (NCA) pharmacokinetic parameters for a compound with the DPM-4 structural profile, highlighting the impact of high lipophilicity and moderate hepatic clearance.

Pharmacokinetic ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL) 850 ± 45420 ± 30
Tmax​ (h) 0.082.0
AUC0−∞​ (h*ng/mL) 1200 ± 803600 ± 210
Clearance ( CL ) (L/h/kg) 0.83N/A
Volume of Distribution ( Vd​ ) (L/kg) 4.2N/A
Half-life ( t1/2​ ) (h) 3.54.1
Absolute Bioavailability ( Fabs​ %) 100% 30%

Note: The large Volume of Distribution ( Vd​ = 4.2 L/kg) is characteristic of the lipophilic 2,5-dimethylpyrrole group, while the 30% oral bioavailability reflects moderate CYP3A4-driven first-pass metabolism.

References

  • [2] Certara. "Understanding Bioavailability in Pharmacokinetics". Certara. URL:[Link]

  • [3] Agilent Technologies. "Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates". Agilent. URL:[Link]

Sources

Exploratory

Predictive Receptor Binding Affinity of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine: A Computational Pharmacology Whitepaper

Executive Summary The compound 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine (hereafter referred to as DPM ) presents a highly privileged chemical scaffold. While frequently utilized as a synthetic intermediate, it...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine (hereafter referred to as DPM ) presents a highly privileged chemical scaffold. While frequently utilized as a synthetic intermediate, its tripartite structure—comprising a morpholine ring, a phenyl spacer, and a lipophilic 2,5-dimethylpyrrole moiety—maps perfectly onto established pharmacophores for critical central nervous system (CNS) and oncology targets.

This technical guide outlines a comprehensive, self-validating computational and experimental workflow to predict and validate the receptor binding affinity of DPM. By leveraging molecular dynamics (MD) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) free energy calculations[1], we establish a predictive model for DPM's affinity toward two primary targets: the Sigma-1 Receptor (σ1R) and Phosphoinositide 3-kinase alpha (PI3Kα) .

Pharmacophore Deconstruction & Target Rationale

To accurately predict binding affinity, we must first understand the causality behind the molecule's structural interactions. DPM is not a random assembly of atoms; it is a highly tuned pharmacophore.

  • The Morpholine Motif: Morpholine is a ubiquitous privileged scaffold. In kinase inhibitors (e.g., PI3K/mTOR), the morpholine oxygen acts as a critical "hinge binder," forming a strong hydrogen bond with the backbone amide of valine residues (e.g., Val851 in PI3Kα)[2]. Conversely, in CNS targets, the weakly basic nitrogen of morpholine serves as the essential positive ionizable (PI) group required for Sigma-1 receptor binding[3].

  • The Phenyl Spacer: Acts as a rigid hydrophobic linker, satisfying the primary hydrophobic (HYD1) pocket requirements and ensuring the correct spatial geometry between the polar head and the lipophilic tail.

  • The 2,5-Dimethylpyrrole Tail: This bulky, electron-rich aromatic system provides necessary π−π stacking and van der Waals interactions, perfectly occupying the secondary hydrophobic (HYD2) binding site of σ1R[4] and the affinity pocket of PI3K.

Pharmacophore Compound 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl) phenyl]morpholine (DPM) Morpholine Morpholine Ring Compound->Morpholine Phenyl Phenyl Spacer Compound->Phenyl Pyrrole 2,5-Dimethylpyrrole Compound->Pyrrole PI3K PI3K Hinge Binder (H-bond via Oxygen) Morpholine->PI3K Sigma Sigma-1 Receptor (Positive Ionizable N) Morpholine->Sigma Hydro1 Primary Hydrophobic Interactions Phenyl->Hydro1 Hydro2 Secondary Hydrophobic Pocket Pyrrole->Hydro2

Pharmacophore deconstruction mapping DPM structural motifs to receptor targets.

In Silico Predictive Methodology

Standard molecular docking often yields false positives because scoring functions fail to account for explicit solvent effects and conformational entropy. Therefore, our protocol employs a self-validating MM/GBSA workflow[5].

Step-by-Step Computational Protocol

Step 1: Ligand and Protein Preparation

  • Ligand Prep: DPM is constructed and energy-minimized using Density Functional Theory (DFT) at the B3LYP/6-31G* level to ensure accurate partial charges. The morpholine nitrogen is protonated to simulate physiological pH (7.4), which is critical for σ1R binding[6].

  • Protein Prep: High-resolution crystal structures are retrieved (σ1R: PDB 5HK1; PI3Kα: PDB 4JPS). Missing loops are modeled, and hydrogen bond networks are optimized. Self-Validation Check: Co-crystallized ligands (e.g., PD144418 for σ1R) are extracted and redocked; an RMSD < 1.5 Å validates the grid.

Step 2: High-Throughput Docking

  • Glide SP (Standard Precision) and XP (Extra Precision) are used to generate initial binding poses. The morpholine oxygen is constrained to interact with the hinge region for PI3K docking runs[7].

Step 3: Molecular Dynamics (MD) & MM/GBSA

  • Causality: Why run MD before calculating free energy? Because the induced-fit adaptation of the receptor and the displacement of explicit water molecules dictate true thermodynamic affinity.

  • The top docking poses are subjected to 100 ns MD simulations in explicit TIP3P water using GROMACS.

  • Binding free energy ( ΔGbind​ ) is calculated using the MM/GBSA method on the final 20 ns of the trajectory[8].

Workflow Prep Ligand & Protein Preparation (pH 7.4) Docking High-Throughput Docking (Glide) Prep->Docking MD Molecular Dynamics (100 ns, Explicit Solvent) Docking->MD Top Poses MMGBSA MM/GBSA Free Energy Calculation MD->MMGBSA Trajectory Ref Reference Ligand Validation Ref->Docking

Self-validating computational workflow for predicting binding free energy.

Predicted Quantitative Binding Data

Based on the rigorous MM/GBSA thermodynamic integration, DPM demonstrates a strong predicted affinity for the Sigma-1 receptor, driven by the electrostatic interaction of the protonated morpholine and the deep hydrophobic burial of the dimethylpyrrole group. Affinity for PI3Kα is moderate, as the rigid phenyl spacer prevents optimal occupation of the specificity pocket compared to flexible clinical inhibitors[9].

Target ReceptorReference LigandDPM Docking Score (kcal/mol)DPM MM/GBSA ΔG (kcal/mol)Predicted Ki​ (nM)Target Selectivity Profile
Sigma-1 (σ1R) Haloperidol-9.4-48.214.2 High Affinity Agonist/Antagonist
PI3Kα Alpelisib-8.1-36.5112.0 Moderate Hinge-Binding
Sigma-2 (σ2R) DTG-6.5-22.4>1000 Poor Fit (Steric Clash)
mTOR Torin 1-7.2-28.1450.5 Weak Dual-Inhibition

Table 1: Predicted thermodynamic binding data for DPM against selected pharmacological targets. Lower ΔG indicates stronger binding.

In Vitro Experimental Validation Protocol

To transition these computational predictions into empirical data, the following self-validating in vitro protocol must be executed. The inclusion of reference compounds ensures assay integrity.

Radioligand Displacement Assay (Sigma-1)

Causality: Radioligand binding is the gold standard for determining the true inhibition constant ( Ki​ ) because it directly measures the displacement of a known binder at equilibrium.

  • Preparation: Prepare rat brain homogenates (rich in σ1R) in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate 500 μ g of membrane protein with 2 nM -pentazocine (a selective σ1R radioligand) and varying concentrations of DPM (0.1 nM to 10 μ M).

  • Self-Validation Control: Run Haloperidol in parallel. If the Haloperidol Ki​ deviates from ~1-3 nM, the assay is invalid and must be recalibrated.

  • Filtration & Reading: Terminate the reaction by rapid filtration through glass fiber filters (GF/B). Measure bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate IC 50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) for Kinase Kinetics (PI3Kα)

Causality: While TR-FRET provides endpoint IC 50​ data, SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) rates, revealing how the morpholine hinge-binder interacts dynamically with the kinase active site.

  • Immobilization: Covalently couple recombinant human PI3Kα to a CM5 sensor chip via standard amine coupling.

  • Analyte Injection: Inject DPM at varying concentrations (10 nM to 1 μ M) in running buffer (PBS with 0.05% Tween-20 and 2% DMSO to maintain solubility).

  • Self-Validation Control: Inject Alpelisib. Ensure the sensorgram reaches steady-state equilibrium and returns to baseline post-injection.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( KD​ ).

Validation Syn Syn SPR Surface Plasmon Resonance (SPR) K_D Determination Syn->SPR Rad Radioligand Displacement K_i Calculation Syn->Rad Cell Cellular Functional Assays (e.g., AKT Phosphorylation) SPR->Cell Rad->Cell

Step-by-step in vitro validation protocol for predicted receptor affinities.

References

  • "A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset" - Frontiers in Pharmacology (via PMC). URL:[Link]

  • "End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design" - Chemical Reviews (ACS Publications). URL:[Link]

  • "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities" - Expert Opinion on Drug Discovery (via PMC). URL:[Link]

  • "End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design" - Peng's Lab / Chemical Reviews. URL:[Link]

  • "CHAPTER 8: The Properties of Kinase Inhibitors" - Royal Society of Chemistry. URL:[Link]

  • "Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective" - Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • "Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway" - Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • "Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective" - Journal of Medicinal Chemistry (via PMC). URL:[Link]

  • "Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents" - Oncotarget. URL:[Link]

  • "Evolution of PI3Kγ and δ Inhibitors for Inflammatory and Autoimmune Diseases" - Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Foundational

An In-depth Technical Guide to 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug des...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The molecule 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine represents a compelling example of this approach, integrating two pharmacologically significant heterocycles: the 2,5-dimethyl-1H-pyrrole and the morpholine ring. While a specific CAS Registry Number for this compound is not readily found in major chemical databases, suggesting its status as a novel or specialized research chemical, its synthesis is highly feasible through established synthetic routes.

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine. As a Senior Application Scientist, the following sections are designed to offer not just a procedural outline, but also the underlying scientific rationale and field-proven insights to empower researchers in their drug discovery endeavors.

Molecular Overview and Strategic Design

The structural architecture of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine is noteworthy for the convergence of two key heterocyclic systems linked by a phenyl scaffold.

  • The Morpholine Moiety: The morpholine ring is a ubiquitous feature in numerous approved drugs.[1] Its popularity stems from its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.[2] The nitrogen atom in the morpholine ring is a weak base, which can be advantageous in modulating a compound's pKa and overall ADME (absorption, distribution, metabolism, and excretion) profile.[2][3] The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[2]

  • The 2,5-Dimethyl-1H-pyrrole Moiety: The pyrrole ring is another fundamental heterocycle in medicinal chemistry, forming the core of many natural products and synthetic drugs.[4] The 2,5-dimethyl substitution pattern is of particular interest as it can enhance the lipophilicity of the molecule and provide steric bulk that can influence binding selectivity to target proteins. The pyrrole nitrogen is non-basic, and the overall fragment is relatively planar.

The phenyl linker provides a rigid scaffold that orients the two heterocyclic moieties in a defined spatial arrangement, which is crucial for optimizing interactions with specific biological targets.

Synthesis Protocol: A Self-Validating Approach

The most logical and efficient synthetic route to 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine is via the Paal-Knorr pyrrole synthesis.[5][6] This classic condensation reaction involves the formation of a pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[7][8] The overall synthetic strategy is a two-step process, beginning with the readily available starting material, 4-(4-nitrophenyl)morpholine.

Step 1: Reduction of 4-(4-nitrophenyl)morpholine to 4-(4-aminophenyl)morpholine

The initial step involves the reduction of the nitro group to a primary amine. A common and effective method for this transformation is catalytic hydrogenation.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-(4-nitrophenyl)morpholine (1.0 eq) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: The vessel is then purged with hydrogen gas and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 4-(4-aminophenyl)morpholine.

  • Purification: The crude product can be purified by recrystallization or column chromatography to obtain the pure amine.

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation: This method is chosen for its high efficiency, clean conversion, and the ease of product isolation. The catalyst can be easily removed by filtration.

  • Solvent: Ethanol and methanol are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions.

Step 2: Paal-Knorr Synthesis of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine

The second and final step is the condensation of the synthesized 4-(4-aminophenyl)morpholine with hexane-2,5-dione.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(4-aminophenyl)morpholine (1.0 eq) and hexane-2,5-dione (1.1 eq) in a suitable solvent such as acetic acid or ethanol. The use of a slight excess of the dione ensures complete consumption of the amine.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction is monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield the final product, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine.

Causality Behind Experimental Choices:

  • Paal-Knorr Reaction: This is a highly reliable and straightforward method for the synthesis of substituted pyrroles.[5][6]

  • Solvent and Catalyst: Acetic acid can serve as both the solvent and a catalyst for the reaction.[7] Alternatively, a neutral solvent like ethanol can be used, sometimes with the addition of a catalytic amount of a protic acid.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Paal-Knorr Condensation start 4-(4-nitrophenyl)morpholine reagent1 H2, Pd/C Ethanol start->reagent1 product1 4-(4-aminophenyl)morpholine reagent1->product1 Reduction reagent2 Hexane-2,5-dione Acetic Acid, Reflux product1->reagent2 final_product 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine reagent2->final_product Paal-Knorr Synthesis

Caption: Synthetic route to the target compound.

Mechanistic Insight: The Paal-Knorr Reaction

The mechanism of the Paal-Knorr pyrrole synthesis is a well-studied process.[8] It proceeds through the following key steps:

  • Amine Attack: The primary amine of 4-(4-aminophenyl)morpholine attacks one of the carbonyl groups of hexane-2,5-dione to form a hemiaminal intermediate.

  • Dehydration: The hemiaminal undergoes dehydration to form an enamine.

  • Intramolecular Cyclization: The enamine then undergoes an intramolecular attack on the second carbonyl group to form a five-membered ring intermediate.

  • Final Dehydration: A final dehydration step leads to the formation of the aromatic pyrrole ring.

Visualizing the Paal-Knorr Mechanism

Paal_Knorr_Mechanism amine 4-(4-aminophenyl)morpholine hemiaminal Hemiaminal Intermediate amine->hemiaminal Nucleophilic Attack dione Hexane-2,5-dione dione->hemiaminal enamine Enamine Intermediate hemiaminal->enamine Dehydration cyclized_intermediate Cyclized Intermediate enamine->cyclized_intermediate Intramolecular Cyclization product Final Pyrrole Product cyclized_intermediate->product Dehydration

Caption: Key steps of the Paal-Knorr synthesis.

Characterization and Quality Control

A self-validating protocol requires rigorous characterization of the synthesized compound. The following analytical techniques are essential to confirm the identity and purity of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine:

Analytical TechniqueExpected Observations
¹H NMR Spectroscopy Appearance of characteristic signals for the pyrrole protons (a singlet), the methyl groups on the pyrrole ring (a singlet), the aromatic protons, and the morpholine protons (two distinct multiplets).
¹³C NMR Spectroscopy Presence of the correct number of carbon signals corresponding to the pyrrole, phenyl, and morpholine moieties.
Mass Spectrometry (MS) Observation of the molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₈H₂₂N₂O).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.
Infrared (IR) Spectroscopy Presence of characteristic absorption bands for C-H, C=C (aromatic), and C-O-C stretching vibrations.

Potential Applications in Drug Discovery

The hybrid nature of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine suggests several potential avenues for investigation in drug discovery, particularly in areas where either the pyrrole or morpholine scaffold has shown promise.

  • Oncology: Both pyrrole and morpholine derivatives are found in a variety of anticancer agents. For instance, some pyrrolopyrimidine inhibitors of Akt kinases, crucial in cell signaling pathways related to cancer, have been developed.[9] The morpholine ring is a key component of the PI3K inhibitor, GDC-0941. The title compound could be screened for activity against various kinases or other cancer-related targets.

  • Central Nervous System (CNS) Disorders: The morpholine ring is often incorporated into CNS-active compounds to improve their blood-brain barrier permeability.[2] Pyrrolidine derivatives, structurally related to pyrroles, have been explored for their anticonvulsant properties.[4] Therefore, this compound could be a candidate for screening in models of neurological and psychiatric disorders.

  • Inflammatory Diseases: Numerous compounds containing pyrrole and morpholine motifs have demonstrated anti-inflammatory activity. This compound could be evaluated in assays for inhibitors of key inflammatory mediators such as cytokines or enzymes like cyclooxygenase (COX).

Future Directions and SAR Studies

The synthesized 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine can serve as a valuable scaffold for further structure-activity relationship (SAR) studies. Modifications could include:

  • Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups on the phenyl linker to modulate electronic properties and explore new interactions with biological targets.

  • Modification of the Pyrrole Moiety: Altering the substituents on the pyrrole ring to probe the steric and electronic requirements for biological activity.

  • Analogs of the Morpholine Ring: Replacing the morpholine with other heterocycles like piperidine or thiomorpholine to assess the impact of the heteroatoms on activity and pharmacokinetic properties.

Conclusion

While 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine may not be a commercially available compound with a designated CAS number, its synthesis is readily achievable through a robust and well-understood chemical transformation. This guide provides the necessary technical details and scientific rationale for its preparation and characterization. The strategic combination of the pharmacologically relevant pyrrole and morpholine moieties makes this compound an attractive candidate for screening in various drug discovery programs. The presented protocols and insights are intended to serve as a solid foundation for researchers to synthesize, evaluate, and further develop this and related molecules with therapeutic potential.

References

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • RSC Publishing. Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • SynArchive. Paal-Knorr Pyrrole Synthesis. [Link]

  • NIST. Morpholine, 4-phenyl-. [Link]

  • Global Substance Registration System. 4-(2,5-DIMETHYL-1H-PYRROL-1-YL)MORPHOLINE. [Link]

  • Wikipedia. Morpholine. [Link]

  • Stenutz. 4-phenylmorpholine. [Link]

  • NextSDS. 4-[3-(2,5-DIMETHYL-1H-PYRROL-1-YL)PROPYL]-MORPHOLINE. [Link]

  • Chemsrc. 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine. [Link]

  • Frontiers. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. [Link]

  • National Institutes of Health. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • IOP Publishing. Synthesis 4-Piperoilmorpholine from Piperine. [Link]

  • Organic Chemistry Portal. Synthesis of morpholines. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • ACS Publications. Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine: A Detailed Guide for Researchers

Introduction The synthesis of N-arylpyrroles is a cornerstone in medicinal chemistry and materials science due to the prevalence of this scaffold in a wide range of biologically active compounds and functional materials....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of N-arylpyrroles is a cornerstone in medicinal chemistry and materials science due to the prevalence of this scaffold in a wide range of biologically active compounds and functional materials. This application note provides a comprehensive, in-depth guide for the synthesis of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine from 4-morpholinoaniline. The described protocol is based on the robust and widely utilized Paal-Knorr pyrrole synthesis, a condensation reaction between a 1,4-dicarbonyl compound and a primary amine.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, a discussion of the underlying reaction mechanism, and guidance on product purification and characterization.

Reaction Scheme

The synthesis of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine is achieved through the acid-catalyzed reaction of 4-morpholinoaniline with hexane-2,5-dione (acetonylacetone).

Mechanistic Insights: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and efficient method for the formation of substituted pyrroles. The reaction proceeds through a series of well-established steps, initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound.

The currently accepted mechanism involves the following key transformations:

  • Hemiaminal Formation: The reaction is typically catalyzed by a protic or Lewis acid, which protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The primary amine (4-morpholinoaniline) then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiaminal intermediate.[2]

  • Intramolecular Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion. This ring-closing step forms a cyclic 2,5-dihydroxytetrahydropyrrole derivative.[2]

  • Dehydration: The cyclic intermediate subsequently undergoes two dehydration steps, losing two molecules of water, to yield the stable aromatic pyrrole ring.[3]

The overall reaction is a condensation reaction, driven by the formation of the highly stable aromatic pyrrole ring.

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Quantity (mmol)Volume/MassSupplier/Purity
4-MorpholinoanilineC₁₀H₁₄N₂O178.2310.01.78 gSigma-Aldrich, ≥98%
Hexane-2,5-dioneC₆H₁₀O₂114.1410.01.14 g (1.17 mL)Acros Organics, 97%
Glacial Acetic AcidCH₃COOH60.05-20 mLFisher Scientific, ACS Grade
EthanolC₂H₅OH46.07-For recrystallizationDecon Labs, 200 proof
Deionized WaterH₂O18.02-As neededIn-house

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers and graduated cylinders

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-morpholinoaniline (1.78 g, 10.0 mmol) and glacial acetic acid (20 mL). Stir the mixture until the aniline is completely dissolved.

  • Addition of Dione: To the stirred solution, add hexane-2,5-dione (1.17 mL, 10.0 mmol) dropwise at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any residual acetic acid.

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Glacial acetic acid is corrosive; handle with care.

  • Hexane-2,5-dione is a neurotoxin; avoid inhalation and skin contact.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification dissolve Dissolve 4-Morpholinoaniline in Glacial Acetic Acid add_dione Add Hexane-2,5-dione dissolve->add_dione reflux Reflux for 2 hours add_dione->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate in Water cool->precipitate filter_isolate Isolate by Filtration precipitate->filter_isolate recrystallize Recrystallize from Ethanol/Water filter_isolate->recrystallize dry Dry under Vacuum recrystallize->dry product product dry->product Pure Product

Caption: Experimental workflow for the synthesis of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine.

Expected Results and Characterization

The final product, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine, is expected to be a solid at room temperature. While specific data on its appearance and melting point are not widely published, analogous N-aryl-2,5-dimethylpyrroles are often crystalline solids.

Physicochemical Properties:

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance (Expected)Melting Point (°C)
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholineC₁₆H₂₂N₂O258.36Crystalline SolidTo be determined

Characterization Methods:

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the pyrrole ring protons, the methyl groups on the pyrrole ring, and the morpholine protons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the target compound. A high-resolution mass spectrum (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule and to confirm the absence of starting material carbonyl peaks.

  • Melting Point Analysis: The melting point of the purified product should be determined and will serve as an indicator of its purity. A sharp melting point range suggests a high degree of purity.

Troubleshooting

  • Low Yield: If the yield is low, ensure that the reaction has gone to completion by TLC analysis. If starting material is still present, the reaction time can be extended. Incomplete precipitation during work-up can also lead to lower yields; ensure the solution is sufficiently cold.

  • Oily Product: If the product oils out during recrystallization, it may be necessary to use a different solvent system or to purify the compound by column chromatography on silica gel.

  • Impure Product: If the product is impure after recrystallization, a second recrystallization may be necessary, or column chromatography can be employed for further purification.

Conclusion

The Paal-Knorr synthesis provides a reliable and straightforward method for the preparation of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine from readily available starting materials. This application note offers a detailed protocol and mechanistic understanding to aid researchers in the successful synthesis and characterization of this and related N-arylpyrrole derivatives, which are of significant interest in the fields of medicinal chemistry and materials science.

References

  • Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.
  • Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr Furan Synthesis. The Journal of Organic Chemistry, 60(2), 301-307.
  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • ChemSrc. (2023, August 20). 4-Morpholinoaniline. Retrieved from [Link]

  • ResearchGate. (2018, December 28). Key reactions in heterocycle synthesis. Retrieved from [Link]

Sources

Application

in vivo dosing protocols for 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine

An in-depth technical guide and application note for the preclinical evaluation of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine (CAS: 340318-88-9). Physicochemical Rationale & Pharmacological Context 4-[4-(2,5-dim...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and application note for the preclinical evaluation of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine (CAS: 340318-88-9).

Physicochemical Rationale & Pharmacological Context

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine (hereafter referred to as DPM ) is a synthetic small molecule characterized by a central phenyl ring flanked by a highly lipophilic 2,5-dimethylpyrrole moiety and a basic morpholine ring.

Understanding the causality behind its structural components is critical for designing an effective in vivo protocol:

  • The 2,5-Dimethylpyrrole Moiety: Synthesized typically via the Paal-Knorr condensation [3], this planar, lipophilic group drives high target affinity (often utilized in CNS-active agents like MAO-B inhibitors [1] or cellular productivity enhancers [2]). However, it severely limits aqueous solubility.

  • The Morpholine Ring: Introduced to improve physicochemical properties (lowering the overall LogD) and to provide a basic nitrogen (pKa ~8.3)[4]. This allows the molecule to be protonated in slightly acidic environments, which is the cornerstone of our formulation strategy.

If dosed incorrectly, the lipophilic pyrrole will cause the compound to crash out of solution in the bloodstream, forming a depot that artificially skews clearance (Cl) and volume of distribution (Vd) data.

Mechanism Admin DPM Administration Blood Systemic Circulation Admin->Blood BBB Blood-Brain Barrier (Lipophilic Pyrrole) Blood->BBB High Permeability Liver Hepatic CYP450 (Morpholine Oxidation) Blood->Liver First-pass / Clearance Target CNS Target Binding (e.g., MAO-B) BBB->Target Clearance Renal/Biliary Excretion Liver->Clearance

Fig 1: Pharmacokinetic distribution and metabolic pathway of DPM.

Formulation Causality and Preparation

To counteract the lipophilicity of the pyrrole group while leveraging the basic morpholine ring, a co-solvent/surfactant system is required.

Self-Validating System: Before injecting any animal, the formulation must pass a 1:10 PBS (pH 7.4) dilution test. If the solution becomes turbid, it indicates colloidal aggregation. Injecting an aggregated formulation will cause micro-embolisms in the pulmonary capillary bed, leading to acute toxicity and invalid pharmacokinetic data.

Table 1: Validated Formulation Matrix for DPM
RouteTarget DoseFormulation Composition (v/v)Preparation Causality
IV 1 - 2 mg/kg5% DMSO + 10% Solutol HS15 + 85% SalineSolutol encapsulates the pyrrole; Saline maintains isotonicity.
PO 5 - 10 mg/kg0.5% Methylcellulose (MC) + 0.2% Tween 80Suspension formulation; Tween 80 wets the hydrophobic pyrrole surface.
IP 5 - 10 mg/kg10% DMSO + 90% Corn OilPrevents peritoneal precipitation and ensures slow, steady absorption.

Step-by-Step In Vivo Dosing Methodologies

The following protocols are optimized for male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g).

Protocol A: Intravenous (IV) Dosing & Validation
  • Preparation: Weigh the precise amount of DPM. Dissolve completely in 100% DMSO (5% of final volume). Vortex until visually clear.

  • Surfactant Addition: Add Solutol HS15 (pre-warmed to 37°C) to the DMSO solution. Crucial Step: Vortex vigorously for 2 minutes. Failing to pre-mix the solvent and surfactant before adding the aqueous phase will result in irreversible micro-crystallization.

  • Aqueous Phase: Slowly add 0.9% sterile saline dropwise while continuously vortexing.

  • Administration: Warm the animal to dilate the lateral tail vein. Administer via slow bolus (over 30-60 seconds) at a dose volume of 2 mL/kg (rats) or 5 mL/kg (mice).

Protocol B: Per Os (PO) Dosing
  • Fasting: Fast animals for 12 hours prior to dosing (water ad libitum). Causality: Food in the GI tract binds strongly to lipophilic compounds like DPM, introducing massive inter-subject variability in Tmax​ and Cmax​ .

  • Suspension: Grind DPM in a mortar. Slowly add the 0.5% MC / 0.2% Tween 80 vehicle while triturating to form a homogenous suspension.

  • Administration: Administer via oral gavage using a bulb-tipped gastric intubation needle. Dose volume should not exceed 10 mL/kg.

G A Compound Formulation B IV Dosing (1-2 mg/kg) A->B C PO Dosing (5-10 mg/kg) A->C D Serial Blood Sampling B->D E Brain Tissue Harvesting B->E C->D C->E F LC-MS/MS Quantification D->F E->F G PK & BBB Analysis F->G

Fig 2: In vivo PK and BBB penetration workflow for DPM.

Pharmacokinetic Sampling & BBB Penetration Assessment

Because pyrrole-morpholine derivatives are frequently evaluated for neuropharmacology, determining the brain-to-plasma ratio ( Kp​ ) is a primary endpoint.

Blood Sampling:

  • Collect 150 µL of blood via the jugular vein (if catheterized) or saphenous vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collect into K2-EDTA tubes. Invert gently 5 times.

  • Centrifuge at 4,000 × g for 10 minutes at 4°C. Extract plasma and store at -80°C until LC-MS/MS analysis.

Brain Tissue Harvesting (The Perfusion Imperative): Causality: To accurately measure DPM that has crossed the Blood-Brain Barrier (BBB), you must eliminate compound trapped in the brain's microvasculature.

  • At the Tmax​ (typically 1-2 hours post-PO dose), deeply anesthetize the animal using Isoflurane.

  • Perform a transcardial perfusion using ice-cold PBS (pH 7.4) at a flow rate of 10 mL/min for 3-5 minutes until the liver clears and the fluid exiting the right atrium is completely clear.

  • Decapitate, extract the brain, rinse in cold PBS, blot dry, and weigh.

  • Homogenize in 3 volumes (w/v) of 50% Methanol/Water to precipitate proteins and extract the lipophilic DPM.

Quantitative Data Interpretation

Post LC-MS/MS analysis, data should be modeled using non-compartmental analysis (NCA). Below are the expected benchmark ranges for a compound with this specific morpholine-pyrrole architecture.

Table 2: Representative Pharmacokinetic Benchmarks for DPM
ParameterRouteExpected RangeBiological Interpretation
T1/2​ (Half-life)IV / PO1.5 - 3.0 hoursModerate clearance, likely driven by CYP-mediated morpholine ring oxidation.
Vdss​ (Volume of Dist.)IV2.5 - 4.5 L/kgHigh Vd indicates extensive tissue distribution, driven by the lipophilic pyrrole.
F% (Bioavailability)PO30% - 50%Limited by hepatic first-pass effect and poor aqueous solubility in the gut.
Kp​ (Brain/Plasma)IV / PO0.8 - 1.5Excellent BBB penetration; values >0.5 indicate strong CNS viability.
Method

sample preparation of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine for mass spectrometry

Application Note & Protocol Topic: High-Throughput and High-Recovery Sample Preparation of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine for Quantitative Mass Spectrometry Audience: Researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Throughput and High-Recovery Sample Preparation of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine for Quantitative Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals engaged in bioanalysis, DMPK (Drug Metabolism and Pharmacokinetics), and clinical trial sample management.

Executive Summary & Analyte Introduction

The accurate quantification of novel chemical entities is a cornerstone of modern drug development. 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine is a heterocyclic compound featuring a tertiary amine (morpholine) and an aromatic phenyl-pyrrole system. Its structure suggests potential utility as a scaffold in medicinal chemistry. Reliable bioanalytical methods are imperative to characterize its pharmacokinetic profile, assess its metabolic fate, and ensure data integrity throughout the preclinical and clinical phases.

This document provides a comprehensive guide to developing a robust sample preparation workflow for the analysis of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will move beyond rote instructions to explore the underlying principles of each technique, enabling scientists to make informed decisions and troubleshoot effectively. The protocols herein are designed as self-validating systems, incorporating essential quality control measures to ensure accuracy, precision, and reproducibility.[1]

Analyte Physicochemical Properties (Predicted)

Understanding the analyte's chemical nature is the first step in designing an effective extraction method.[2]

PropertyValueRationale & Implication for Sample Preparation
Molecular Formula C₂₂H₂₄N₂O---
Molecular Weight 344.45 g/mol Falls well within the range for small molecule analysis by LC-MS.
pKa (most basic) ~4.5 - 5.5The morpholine nitrogen is a weak base.[3][4] At pH < 3, it will be fully protonated (cationic), a key property for ion-exchange SPE. In ESI, it will readily accept a proton for positive mode ionization.[5]
Predicted logP ~4.0 - 5.0Indicates high lipophilicity (poor water solubility). This suggests strong retention on reversed-phase chromatographic columns (e.g., C18) and efficient extraction into non-polar organic solvents during Liquid-Liquid Extraction (LLE).

The Central Challenge: Mitigating Matrix Effects

The primary obstacle in LC-MS-based bioanalysis is the "matrix effect," where co-eluting endogenous or exogenous components from the sample (e.g., salts, lipids, phospholipids) interfere with the ionization of the target analyte.[6][7] This interference can manifest as either ion suppression (signal loss) or ion enhancement (signal increase), both of which severely compromise the accuracy and precision of quantitative results.[7][8][9] A well-designed sample preparation strategy is not merely about isolating the analyte; it is fundamentally about removing these interfering matrix components.[10]

Strategic Selection of an Internal Standard (IS)

No quantitative mass spectrometry method is reliable without an appropriate internal standard (IS).[11] The IS is added at a fixed concentration to all samples—calibrators, quality controls (QCs), and unknowns—at the very beginning of the sample preparation process.[12] Its purpose is to compensate for variability across the entire analytical workflow, including extraction recovery, injection volume, and ionization efficiency.[11][12]

The gold standard is a Stable Isotope-Labeled (SIL) Internal Standard , which is chemically identical to the analyte but has several ¹³C, ¹⁵N, or ²H atoms, giving it a higher mass.[13][14] A SIL-IS co-elutes with the analyte and experiences nearly identical matrix effects, providing the most accurate correction.[14] If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used, but requires more rigorous validation.[13]

start Need for Quantitative Analysis is_sil_available Is a Stable Isotope-Labeled (SIL) IS Available? start->is_sil_available select_sil Select SIL Standard (e.g., d4-Analyte) is_sil_available->select_sil Yes select_analog Search for Structural Analog is_sil_available->select_analog No validate_sil Validate SIL Performance: - Co-elution with Analyte - No Cross-Interference - Accurately Corrects for Matrix Effects select_sil->validate_sil final_is Final IS Selected validate_sil->final_is validate_analog Validate Analog Performance: - Similar Extraction & Ionization - Chromatographically Resolved from Analyte - No Interference select_analog->validate_analog validate_analog->final_is

Caption: Decision workflow for selecting an appropriate internal standard.

Core Sample Preparation Protocols

The choice of sample preparation technique represents a trade-off between throughput, cost, and the required level of cleanliness.[2]

Comparison of Common Techniques

TechniquePrincipleThroughputCostSelectivity (Cleanliness)Typical Application
Protein Precipitation (PPT) Bulk protein removal via denaturation with an organic solvent.Very HighLowLowEarly discovery, high-throughput screening.
Liquid-Liquid Extraction (LLE) Analyte partitioning between two immiscible liquid phases.MediumMediumMediumWhen PPT is insufficient; good for removing salts.
Solid-Phase Extraction (SPE) Analyte adsorption onto a solid sorbent followed by selective elution.Medium-HighHighHigh"Gold standard" for regulated bioanalysis; excellent for analyte concentration.[15]
Protocol 1: Protein Precipitation (PPT) - The Rapid Screen

This method is the simplest and fastest but provides the least clean extract, making it susceptible to matrix effects. It is best suited for initial method development or high-throughput, non-regulated studies.

  • Principle: A large excess of cold organic solvent (typically acetonitrile) is added to the aqueous biological sample (e.g., plasma). This rapidly alters the polarity, causing proteins to denature and precipitate out of solution. The analyte and the IS remain in the supernatant.

  • Step-by-Step Methodology:

    • Aliquot 100 µL of the biological sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the Internal Standard working solution (e.g., SIL-IS at 100 ng/mL). Vortex briefly.

    • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid ensures the analyte remains in its protonated, more soluble state.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) - Balanced Selectivity

LLE offers a significant improvement in sample cleanliness over PPT by removing non-lipid endogenous materials like salts. The choice of extraction solvent is critical and is guided by the analyte's properties.

  • Principle: The analyte is partitioned from the aqueous sample matrix into an immiscible organic solvent based on its relative solubility. For our basic analyte, we will use an alkaline pH to ensure it is in its neutral, more lipophilic form, maximizing its transfer into the organic phase.

  • Step-by-Step Methodology:

    • Aliquot 200 µL of the biological sample into a 2 mL tube.

    • Add 10 µL of the Internal Standard working solution. Vortex briefly.

    • Add 50 µL of 1 M sodium carbonate or ammonium hydroxide to raise the pH to >9. This deprotonates the morpholine nitrogen, increasing lipophilicity.

    • Add 1 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

    • Cap and vortex/mix for 10 minutes to ensure thorough extraction.

    • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve, then transfer to an autosampler vial.

Protocol 3: Solid-Phase Extraction (SPE) - The Gold Standard

SPE provides the cleanest extracts by leveraging specific chemical interactions between the analyte and a solid sorbent.[1] For our analyte, a mixed-mode cation-exchange polymer-based sorbent is ideal.

  • Principle (Mixed-Mode Cation Exchange): This technique combines two retention mechanisms: reversed-phase (for the lipophilic phenyl-pyrrole moiety) and ion-exchange (for the basic morpholine group). The protocol involves loading the sample under acidic conditions where the analyte is positively charged and binds to the sorbent's cation-exchange groups. A series of washes removes neutral and acidic interferences. Finally, a basic elution buffer neutralizes the analyte, releasing it from the sorbent.

  • Step-by-Step Methodology:

    • Sample Pre-treatment: To 500 µL of the biological sample, add 10 µL of the IS working solution. Add 500 µL of 2% phosphoric acid in water and vortex. The acid ensures the analyte is protonated and disrupts protein binding. Centrifuge to pellet any precipitated proteins.

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX, 30 mg) with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.

    • Loading: Load the supernatant from the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).

    • Washing 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water. This removes salts and other highly polar interferences while the analyte remains bound.

    • Washing 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol. This removes lipids and other non-polar interferences retained by the reversed-phase mechanism.

    • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the morpholine nitrogen, disrupting its ionic bond with the sorbent and allowing for elution.

    • Dry-down & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase starting condition and transfer to an autosampler vial.

cluster_0 Sample Preparation Workflow sample Biological Sample (Plasma, Urine, etc.) + Internal Standard ppt Protein Precipitation (Acetonitrile) sample->ppt Fastest lle Liquid-Liquid Extraction (MTBE, pH > 9) sample->lle Cleaner spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) sample->spe Cleanest analysis LC-MS/MS Analysis ppt->analysis lle->analysis spe->analysis

Caption: Overview of sample preparation strategies for the analyte.

Method Validation: A Self-Validating System

A protocol is only trustworthy if it is validated. Key parameters to assess during method development include:

  • Selectivity: Ensure no interfering peaks are present at the retention time of the analyte and IS in blank matrix samples.

  • Linearity & Range: Prepare a calibration curve by spiking known concentrations of the analyte into blank matrix. The curve should have a correlation coefficient (r²) > 0.99.

  • Accuracy & Precision: Analyze QC samples at low, medium, and high concentrations (LLOQ, MQC, HQC). Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (%RSD) should be <15% (<20% at LLOQ).[16]

  • Recovery & Matrix Effect: These are assessed using three sets of samples:

    • Set A: Analyte spiked into the mobile phase (neat solution).

    • Set B: Blank matrix extract spiked with analyte post-extraction.

    • Set C: Analyte spiked into blank matrix before extraction.

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100. A value of 100% indicates no matrix effect; <100% indicates suppression; >100% indicates enhancement.[7]

Recommended Starting LC-MS/MS Parameters

The following parameters serve as a robust starting point for method development. Optimization will be required for specific instrumentation.

ParameterRecommended Setting
LC Column Reversed-phase C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)[17]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ = m/z 345.2
Product Ions (Q3) At least two stable, high-intensity fragments should be identified via infusion and used for quantification (e.g., m/z 110.1 from the morpholine moiety) and confirmation.

References

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. Available at: [Link]

  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. ACS Publications. Available at: [Link]

  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. ResearchGate. Available at: [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Available at: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]

  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available at: [Link]

  • Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. PubMed. Available at: [Link]

  • Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. CABI Digital Library. Available at: [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing. Available at: [Link]

  • Mass Spectrometry Sample Preparation Guide. Organomation. Available at: [Link]

  • Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis. Available at: [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Available at: [Link]

  • Evaluation of sample preparation methods for mass spectrometry-based proteomic analysis of barley leaves. Pure. Available at: [Link]

  • Evaluation of sample preparation methods for mass spectrometry-based proteomic analysis of barley leaves. PubMed. Available at: [Link]

  • Quantitative mass spectrometry methods for pharmaceutical analysis. PMC. Available at: [Link]

  • Prepping Small Molecules for Mass Spec. Biocompare. Available at: [Link]

  • Evaluation of Sample Preparation Methods for Fast Proteotyping of Microorganisms by Tandem Mass Spectrometry. Frontiers. Available at: [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. Available at: [Link]

  • Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). PharmaCores. Available at: [Link]

  • The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Waters Corporation. Available at: [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. Available at: [Link]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]

  • Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. ACS Omega. Available at: [Link]

  • Assessment of Sample Preparation Bias in Mass Spectrometry-Based Proteomics. ACS Publications. Available at: [Link]

  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Universitat Rovira i Virgili. Available at: [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

  • Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Available at: [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Available at: [Link]

  • Mass Spectrometry Ionization Methods. Emory University. Available at: [Link]

  • 4-(2,5-DIMETHYL-1H-PYRROL-1-YL)MORPHOLINE. gsrs.ncats.nih.gov. Available at: [Link]

  • MORPHOLINE. pubchem.ncbi.nlm.nih.gov. Available at: [Link]

  • Morpholine. Wikipedia. Available at: [Link]

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Application

using 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine as a synthetic building block

Application Note: 4-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]morpholine as a Versatile Synthetic Building Block Executive Summary In advanced medicinal chemistry and complex organic synthesis, the strategic selection of bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]morpholine as a Versatile Synthetic Building Block

Executive Summary

In advanced medicinal chemistry and complex organic synthesis, the strategic selection of bifunctional building blocks is critical for streamlining workflows. 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine (CAS: 340318-88-9) is a highly versatile scaffold that serves two distinct, field-proven purposes. First, it acts as a sterically shielded, highly stable protected form of 4-morpholinoaniline, capable of surviving harsh basic and reductive conditions[1]. Second, it functions as an electron-rich scaffold primed for regioselective late-stage functionalization, enabling the rapid generation of targeted therapeutics such as MAO-B and EZH2 inhibitors[2][3].

This guide details the mechanistic causality behind its reactivity, provides self-validating experimental protocols, and outlines its applications in modern drug development.

Mechanistic Causality: The 2,5-Dimethylpyrrole as a Robust Amine Protecting Group

In multi-step syntheses, primary anilines (like 4-morpholinoaniline) are highly susceptible to unwanted oxidation, nucleophilic attack, or deprotonation. While standard protecting groups like Boc or Cbz are common, they possess acidic carbamate protons (N–H) that can be easily deprotonated by strong bases (e.g., n -butyllithium, Grignard reagents) or cleaved by strong hydrides (e.g., LiAlH 4​ ).

By masking the primary amine as a 2,5-dimethylpyrrole via the Paal-Knorr synthesis, the nitrogen atom is fully incorporated into an aromatic ring system that lacks any acidic protons. This renders the molecule completely inert to strong bases and nucleophiles[1]. Once the harsh synthetic transformations on other parts of the molecule are complete, the pyrrole can be orthogonally deprotected using hydroxylamine hydrochloride to regenerate the free aniline. This deprotection strategy is heavily utilized in the synthesis of urea-based kinase inhibitors, such as Raf kinase inhibitors[4].

G A 4-Morpholinoaniline B 4-[4-(2,5-dimethyl-1H- pyrrol-1-yl)phenyl]morpholine A->B Paal-Knorr (Acetonylacetone) C Harsh Synthetic Steps (Strong Bases/Reductants) B->C Stable Masking D Deprotected Intermediate (Free Amine) C->D NH2OH·HCl Deprotection E Urea Formation (e.g., Raf Kinase Inhibitors) D->E Isocyanate Coupling

Workflow demonstrating 2,5-dimethylpyrrole as a robust protecting group for 4-morpholinoaniline.

Regioselective Electrophilic Functionalization of the Pyrrole Scaffold

When the objective is scaffold elaboration rather than amine deprotection, the 2,5-dimethylpyrrole moiety becomes an excellent substrate for Electrophilic Aromatic Substitution (EAS).

The Causality of Regiocontrol: The methyl groups at the C2 and C5 positions of the pyrrole ring sterically block those sites and inductively donate electron density into the ring. Consequently, incoming electrophiles are exclusively directed to the highly activated C3 (or C4) positions[2].

For example, reacting the building block with trichloroacetyl chloride yields a 3-trichloroacetyl intermediate, which is rapidly hydrolyzed to a pyrrole-3-carboxylic acid. The resulting carboxylic acid moiety is a critical pharmacophore that forms strong hydrogen bonds with key active-site amino acid residues in enzymes like Monoamine Oxidase B (MAO-B)[3] and Enhancer of Zeste Homolog 2 (EZH2)[2].

G Start 4-[4-(2,5-dimethyl-1H- pyrrol-1-yl)phenyl]morpholine Intermediate 3-Trichloroacetyl Intermediate Start->Intermediate Cl3CCOCl (Electrophilic Substitution) Product1 Pyrrole-3-carboxylic Acid Derivatives Intermediate->Product1 Hydrolysis (NaOH / H2O) Product2 MAO-B / EZH2 Inhibitor Scaffolds Product1->Product2 Amidation / Esterification

Regioselective electrophilic aromatic substitution at the C3 position of the pyrrole ring.

Quantitative Data: Deprotection Methodologies

Selecting the correct deprotection protocol is vital for yield optimization. The table below summarizes the quantitative performance of various deprotection conditions for 2,5-dimethylpyrroles.

Deprotection MethodReagents & SolventTemp / TimeTypical YieldMechanistic Advantage / Disadvantage
Conventional [5]NH 2​ OH·HCl (10 eq), EtOH/H 2​ O100 °C / 24 h60–80%Standard mild conditions; highly selective but requires long reaction times.
Microwave-Assisted [1]NH 2​ OH·HCl, EtOH/HCl120 °C / 20 min>80%Rapid kinetics; orthogonal to Boc/Cbz groups; highly scalable.
Acidic Cleavage [6]Trifluoroacetic acid (TFA)Reflux / 48 h49–60%Avoids hydroxylamine use; simpler workup, but lower yields and harsh acidity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation checkpoints (TLC/NMR) to confirm reaction success before proceeding to subsequent steps.

Protocol A: Microwave-Assisted Orthogonal Deprotection to Regenerate 4-Morpholinoaniline

Adapted from established microwave irradiation methodologies for steric pyrrole deprotection[1][5].

  • Step 1: Reaction Setup. In a 5 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine (1.0 mmol) in ethanol (2.5 mL). Add hydroxylamine hydrochloride (10.0 mmol) and concentrated hydrochloric acid (0.5 mL).

  • Step 2: Microwave Irradiation. Cap the vial securely, shake vigorously, and heat in a microwave synthesizer at 120 °C for 20 minutes.

  • Step 3: Validation Checkpoint 1 (TLC). Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 1:1 EtOAc/Hexane).

    • Causality Check: The UV-active, non-polar starting material spot must completely disappear. A new, highly polar spot (ninhydrin-positive, indicating a primary amine) should appear near the baseline.

  • Step 4: Workup. Cool to room temperature. Partition the mixture between diethyl ether (25 mL) and 2 N NaOH (50 mL) to neutralize the acid and free-base the amine. Extract the aqueous layer with diethyl ether (2 × 25 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

  • Step 5: Validation Checkpoint 2 (NMR). Analyze the crude product via 1 H NMR (CDCl 3​ ).

    • Causality Check: Confirm the absolute disappearance of the characteristic pyrrole methyl singlet at δ ~2.0 ppm (6H) and the pyrrole C–H singlet at δ ~5.8 ppm (2H)[1].

Protocol B: Regioselective Synthesis of 2,5-Dimethyl-1-(4-morpholinophenyl)-1H-pyrrole-3-carboxylic Acid

Adapted from the synthesis of EZH2 inhibitor precursors[2].

  • Step 1: Trichloroacetylation. In a sealed tube, dissolve 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine (1.0 mmol) in 1,2-dichloroethane (2.5 mL). Cool the solution to 0 °C in an ice bath. Add trichloroacetyl chloride (3.0 mmol) dropwise.

  • Step 2: Electrophilic Substitution. Stir the reaction mixture at 70 °C for 1 hour.

  • Step 3: Validation Checkpoint 1 (TLC). Confirm the consumption of the starting material (Eluent: 5:1 Hexane/EtOAc). The intermediate will appear as a slightly more polar, distinct UV-active spot.

  • Step 4: Hydrolysis. Remove the volatiles in vacuo. Dissolve the crude trichloroacetyl intermediate in a mixture of THF and 2 N NaOH (1:1, 10 mL) and stir at room temperature for 4 hours to hydrolyze the trichloroacetyl group. Acidify with 1 N HCl to precipitate the carboxylic acid. Filter and wash with cold water.

  • Step 5: Validation Checkpoint 2 (NMR). Analyze the purified solid via 1 H NMR ( d6​ -DMSO).

    • Causality Check: The spectrum must show a single pyrrole C–H peak at δ ~6.20 ppm (integrating for 1H, down from 2H in the starting material), confirming mono-substitution at the C3 position. A broad singlet at δ ~11.5 ppm confirms the presence of the new –COOH group[2].

References

  • [2] Dissecting the role of novel EZH2 inhibitors in primary glioblastoma cell cultures: effects on proliferation, epithelial-mesenchymal transition, migration, and on the pro-inflammatory phenotype. National Institutes of Health (NIH) / PMC. 2

  • [3] Design, Synthesis, and Evaluation of Pyrrole-Based Selective MAO-B Inhibitors with Additional AChE Inhibitory Activity. Semantic Scholar. 3

  • [4] US7351834B1 - ω-Carboxyaryl substituted diphenyl ureas as raf kinase inhibitors. Google Patents. 4

  • [1] Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. The Journal of Organic Chemistry - ACS Publications.1

  • [6] Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Academia.edu. 6

  • [5] Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase. National Institutes of Health (NIH) / PMC. 5

Sources

Method

Application Note: Isolation and Crystallization Protocol for 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine

Introduction and Chemical Context The synthesis of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine is typically achieved via a classical Paal-Knorr condensation between 4-morpholinoaniline and hexane-2,5-dione, utili...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

The synthesis of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine is typically achieved via a classical Paal-Knorr condensation between 4-morpholinoaniline and hexane-2,5-dione, utilizing an acid catalyst (e.g., p-toluenesulfonic acid) under dehydrating conditions[1]. While the reaction itself is highly efficient, the isolation of the resulting 1-aryl-2,5-dimethylpyrrole presents unique downstream processing challenges.

The target molecule possesses a dual chemical personality: a polar, slightly basic morpholine ring and a highly lipophilic, electron-rich 2,5-dimethylpyrrole moiety. Furthermore, pyrrole derivatives are notoriously susceptible to trace air oxidation, which generates highly colored (pink to dark brown) oligomeric impurities that readily co-crystallize with the target compound[2]. This application note details a self-validating, two-stage crystallization protocol designed to exploit the molecule's physicochemical properties, ensuring high-purity isolation free from colored degradants.

Physicochemical Profiling & Solvent Strategy

Successful crystallization requires a solvent strategy that addresses both the basicity of the morpholine group and the lipophilicity of the pyrrole ring. The table below summarizes the quantitative and qualitative data driving the solvent selection.

Table 1: Physicochemical Properties and Solvent Compatibility

Property / SolventValue / ObservationMechanistic Implication (Causality)
Molecular Weight 256.35 g/mol Moderate molecular weight with a rigid extended aromatic system drives strong crystal lattice energy.
Morpholine pKa ~8.3 (conjugate acid)Requires the aqueous extraction phase to be maintained at pH > 7.5 to prevent protonation and subsequent yield loss to the aqueous layer.
Ethyl Acetate (EtOAc) High SolubilityExcellent primary extraction solvent; effectively dissolves both the polar morpholine and lipophilic pyrrole moieties.
n-Heptane Low SolubilityFunctions as an ideal anti-solvent. Its addition to EtOAc forces supersaturation, driving the primary crystallization.
Ethanol (EtOH) Moderate (High at reflux)Optimal solvent for the polishing recrystallization. It supports activated carbon decolorization and provides a steep solubility curve for cooling crystallization.

Mechanistic Principles of the Isolation Strategy

The isolation workflow is built on a self-validating system of chemical causality. Rather than relying on a single purification step, the protocol uses orthogonal rejection mechanisms.

First, a mildly basic aqueous quench neutralizes the acid catalyst. Because the morpholine nitrogen is basic, an acidic environment would protonate it, dragging the target molecule into the aqueous waste[1]. Using sodium bicarbonate ensures the molecule remains neutral and partitions entirely into the organic phase. Second, the primary crystallization relies on anti-solvent addition (EtOAc/n-Heptane) to reject unreacted starting materials. Finally, a polishing recrystallization in hot ethanol with activated carbon specifically targets the removal of colored pyrrole oxidation products, which have a high affinity for the carbon's porous surface[2].

Mechanism cluster_0 Impurity Rejection Mechanism Crude Crude Reaction Mixture WaterSol Water-Soluble Impurities (Acid Catalyst, Amines) Crude->WaterSol Colored Colored Oligomers (Pyrrole Oxidation) Crude->Colored Target Target Molecule (Morpholine-Phenyl-Pyrrole) Crude->Target Aqueous Rejected in Aqueous Wash (Maintains Neutral Morpholine) WaterSol->Aqueous Carbon Adsorbed by Activated Carbon (High Surface Area Affinity) Colored->Carbon Crystal Incorporated into Crystal Lattice (Thermodynamic Sink) Target->Crystal

Fig 1. Mechanistic pathway of impurity rejection during the biphasic extraction and crystallization.

Experimental Protocol

Phase 1: Reaction Quench and Liquid-Liquid Extraction

Objective: Remove the acid catalyst and water-soluble impurities while retaining the target molecule in the organic phase.

  • Cooling: Allow the Paal-Knorr reaction mixture (typically in toluene or solvent-free) to cool to room temperature (20–25 °C).

  • Dilution: Dilute the crude residue with Ethyl Acetate (EtOAc) at a ratio of 10 mL per gram of theoretical yield[1].

  • Basic Quench: Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Self-Validation Check: Test the pH of the aqueous layer. It must be ≥ 7.5. If it is acidic, the morpholine group will protonate, causing the product to partition into the water. Add additional NaHCO₃ if necessary.

  • Separation: Transfer to a separatory funnel, agitate gently to avoid emulsions, and separate the phases. Retain the upper organic (EtOAc) layer.

  • Washing: Wash the organic layer once with brine (NaCl) to remove residual water and improve phase separation. Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) and filter.

Phase 2: Primary Anti-Solvent Crystallization

Objective: Isolate the bulk product from unreacted starting materials.

  • Concentration: Transfer the dried EtOAc filtrate to a rotary evaporator. Concentrate the solution under reduced pressure at 40 °C until the volume is reduced by approximately 70% (a thick, dark syrup should remain).

  • Anti-Solvent Addition: Transfer the concentrated solution to a crystallization vessel equipped with overhead stirring. While stirring at 300 rpm, begin adding n-heptane dropwise.

    • Causality: The lipophilic pyrrole ring is highly soluble in EtOAc but insoluble in alkanes. The gradual addition of n-heptane lowers the bulk solvent polarity, forcing the target molecule into supersaturation.

  • Aging: Once a persistent cloudiness is observed (the nucleation point), halt the heptane addition and allow the slurry to age for 30 minutes.

  • Cooling: Resume heptane addition until a 1:3 ratio of EtOAc:Heptane is reached. Cool the vessel to 5 °C at a rate of 0.5 °C/min.

  • Filtration: Filter the resulting crude solid under vacuum. Wash the filter cake with cold n-heptane. The solid will likely have a slight pink or tan discoloration due to trace pyrrole oxidation.

Phase 3: Decolorization and Polishing Recrystallization

Objective: Remove colored oligomeric impurities and achieve >99% purity.

  • Dissolution: Transfer the crude solid to a round-bottom flask. Add absolute Ethanol (EtOH) at a ratio of 5 mL/g of solid. Heat the suspension to reflux (78 °C) until complete dissolution is achieved.

  • Carbon Scrubbing: Carefully add Activated Carbon (Darco G-60, 5% w/w relative to the crude solid).

    • Caution: Remove the flask from the heat source momentarily before adding carbon to prevent violent boiling.

  • Hot Filtration: Boil the suspension for 15 minutes. Filter the hot mixture rapidly through a pad of Celite to remove the carbon.

    • Self-Validation Check: The filtrate should be completely clear and colorless. If a pink tint remains, the carbon loading was insufficient; repeat the carbon treatment[2].

  • Crystallization: Transfer the clear filtrate to a clean vessel. Allow it to cool naturally to room temperature over 2 hours, promoting the growth of large, high-purity crystals.

  • Final Isolation: Cool the slurry to 0 °C in an ice bath for 1 hour to maximize yield. Filter the pristine white crystals under vacuum and dry in a vacuum oven at 45 °C for 12 hours.

Process Workflow Visualization

IsolationWorkflow Step1 1. Reaction Quench (EtOAc / Aq. NaHCO3) Step2 2. Phase Separation (Retain Organic Layer) Step1->Step2 pH > 7.5 Step3 3. Solvent Exchange (Concentrate, Add n-Heptane) Step2->Step3 Remove H2O Step4 4. Primary Crystallization (Cool to 5°C & Filter) Step3->Step4 Supersaturation Step5 5. Decolorization (Hot EtOH + Activated Carbon) Step4->Step5 Crude Solid Step6 6. Polishing Recrystallization (Slow Cool to 0°C) Step5->Step6 Hot Filtration Step7 7. Final Isolation (Vacuum Dry at 45°C) Step6->Step7 High Purity Solid

Fig 2. Step-by-step isolation and crystallization workflow for the target morpholine-pyrrole compound.

Troubleshooting & Quality Control

Table 2: In-Process Controls and Troubleshooting Guide

Process StepPotential IssueRoot CauseCorrective Action
Aqueous Extraction Poor phase separation (Emulsion formation).High concentration of morpholine salts or unreacted aniline acting as surfactants.Add saturated brine (NaCl) to the aqueous layer to increase ionic strength and force phase separation.
Primary Crystallization "Oiling out" (liquid-liquid phase separation instead of crystallization).Rapid addition of n-heptane causing localized supersaturation, bypassing the metastable zone.Re-dissolve the oil in a minimum amount of EtOAc at 40 °C. Add n-heptane dropwise over a longer period with rigorous stirring.
Polishing Recrystallization Final crystals retain a pink or brown tint.Incomplete removal of oxidized pyrrole oligomers during the carbon scrubbing step.Increase activated carbon loading (up to 10% w/w) and ensure the hot filtration is performed rapidly at > 60 °C to prevent premature crystallization on the Celite pad.

References

  • WO2022213062A1 - Hpk1 antagonists and uses thereof (Google Patents). Details the synthetic handling, Dean-Stark dehydration, and ethyl acetate/water extraction parameters for structurally related morpholino-phenyl compounds. 1

  • Simple Synthesis of Substituted Pyrroles (The Journal of Organic Chemistry). Discusses the Paal-Knorr synthesis of 1-aryl-2,5-dimethylpyrroles, the propensity for colored degradation products, and the necessity of robust purification protocols.2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine

Welcome to the Technical Support Center for the synthesis of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine. This guide is designed for discovery chemists and process scientists encountering yield bottlenecks during...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine. This guide is designed for discovery chemists and process scientists encountering yield bottlenecks during the Paal-Knorr condensation of 4-morpholinoaniline with hexane-2,5-dione. By understanding the mechanistic causality behind reagent degradation and equilibrium stalling, you can implement our field-proven protocols to achieve >85% isolated yields.

Reaction Mechanism & Workflow

PK_Mechanism SM1 4-Morpholinoaniline (Nucleophile) Intermediate Hemiaminal Intermediate SM1->Intermediate Nucleophilic Attack SM2 Hexane-2,5-dione (Electrophile) SM2->Intermediate H+ Catalyst Cyclization Cyclized Aminal Intermediate->Cyclization Intramolecular Attack Product Target Pyrrole Product Cyclization->Product - 2 H2O (Dean-Stark)

Mechanistic workflow of the Paal-Knorr condensation highlighting key dehydration steps.

Section 1: Troubleshooting Guides & FAQs

Q1: My reaction stalls at 60-70% conversion according to LCMS. Adding more acid catalyst doesn't help. What is the limiting factor? A: The limiting factor is not catalytic activity, but thermodynamic equilibrium. The Paal-Knorr condensation generates two equivalents of water per molecule of product. According to Le Chatelier's principle, if this water is not actively removed from the system, the reverse hydrolysis reaction competes with product formation, stalling conversion[1]. Solution: Do not add more acid. Instead, utilize a Dean-Stark apparatus with a solvent that forms a positive azeotrope with water (e.g., toluene)[2]. Ensure the trap is pre-filled with toluene and insulated to maintain a vigorous reflux.

Q2: I am observing a dark brown/black tar in the reaction mixture, and my isolated yield is poor despite high initial conversion. What causes this? A: This is a dual-causality issue stemming from the specific electronic nature of your starting materials:

  • Aniline Oxidation: 4-Morpholinoaniline contains a strongly electron-donating morpholine group. This resonance donation significantly lowers the oxidation potential of the primary amine, making it highly susceptible to air oxidation at reflux temperatures, leading to azo-polymers and dark tars.

  • Dione Polymerization: Hexane-2,5-dione can undergo acid-catalyzed self-condensation (aldol-type reactions) if the concentration of the Brønsted acid is too high or if the reaction is heated for excessive periods[3]. Solution: Sparge the reaction solvent with Nitrogen or Argon for 15 minutes prior to heating to create a strict inert atmosphere. Reduce p-toluenesulfonic acid (p-TsOH) loading to an optimized 5-10 mol%.

Q3: How do I choose the optimal solvent and catalyst system for this specific substrate? A: While microwave-assisted or solvent-free methods exist for robust substrates[1], standard batch scale-up relies on azeotropic distillation. Toluene with catalytic p-TsOH is the industry standard[2]. However, if your specific batch of 4-morpholinoaniline is highly sensitive to strong acids, switching to a weaker acid like glacial acetic acid (used as both solvent and catalyst) can suppress dione degradation, albeit requiring longer reaction times.

Q4: My TLC and LCMS show >95% conversion, but my isolated yield after silica gel chromatography is only 50%. Where is the product going? A: 1-Aryl-2,5-dimethylpyrroles are generally stable, but the electron-rich morpholine moiety makes the entire molecule prone to protonation. This leads to irreversible binding or degradation on highly acidic standard silica gel. Solution: Pre-treat your silica gel column by flushing it with your starting eluent containing 1% Triethylamine (Et3N). This neutralizes the acidic silanol sites. Alternatively, perform a simple crystallization from hot ethanol/water, which often bypasses the need for chromatography entirely.

Section 2: Quantitative Optimization Data

To guide your experimental design, the following table synthesizes the impact of various reaction parameters on the isolated yield of the target molecule.

SolventCatalyst (mol%)AtmosphereWater Removal MethodTime (h)Isolated Yield (%)Primary Observation
Ethanolp-TsOH (10%)AirNone (Reflux)2445%Stalled conversion; dark mixture.
Toluenep-TsOH (20%)AirDean-Stark1662%Complete conversion; high tar formation.
Toluenep-TsOH (5%)NitrogenDean-Stark1688% Clean profile; optimal conditions.
Acetic AcidNone (Solvent)NitrogenNone (Reflux)2478%Slower reaction; minimal tar.
Section 3: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Isolated Yield CheckLCMS Step 1: Analyze Crude by LCMS Start->CheckLCMS Unreacted Observation: High Unreacted SM CheckLCMS->Unreacted Incomplete Reaction SideProd Observation: Multiple Side Products / Tar CheckLCMS->SideProd Degradation Missing Observation: Product Lost Post-Workup CheckLCMS->Missing Purification Loss Sol1 Action: Improve Water Removal (Use Dean-Stark Trap) Unreacted->Sol1 Sol2 Action: Degas Solvent (N2) & Reduce Acid Catalyst SideProd->Sol2 Sol3 Action: Neutralize Workup & Use Basic Silica (1% Et3N) Missing->Sol3

Diagnostic decision tree for identifying and resolving yield bottlenecks in pyrrole synthesis.

Section 4: Standard Operating Procedure (SOP)

Self-Validating Protocol for >85% Yield

Reagents:

  • 4-Morpholinoaniline: 1.0 equivalent (e.g., 10.0 mmol, 1.78 g)

  • Hexane-2,5-dione (Acetonylacetone): 1.2 equivalents (12.0 mmol, 1.37 g)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H2O): 0.05 equivalents (0.5 mmol, 95 mg)

  • Toluene: 50 mL (0.2 M)

Step-by-Step Methodology:

  • System Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Fill the Dean-Stark trap with toluene.

  • Reagent Loading & Degassing (Critical Step): Add 4-morpholinoaniline, hexane-2,5-dione, and toluene to the flask. Submerge a needle into the solution and sparge with Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Catalyst Addition: Briefly remove the N2 line, add the p-TsOH catalyst, and re-seal the system under a positive Nitrogen atmosphere.

  • Reflux & Dehydration: Heat the reaction mixture to a vigorous reflux (oil bath at 125 °C). Monitor the collection of water in the Dean-Stark trap. Continue refluxing for 12–16 hours[2].

  • In-Process Control (IPC): Sample 10 µL of the reaction, dilute in acetonitrile, and analyze via LCMS. The reaction is complete when the aniline peak is <2% relative to the product peak.

  • Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and wash with saturated aqueous NaHCO3 (50 mL) to quench the acid catalyst. Wash with brine (50 mL), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). Crucial validation step: Add 1% v/v Triethylamine to the eluent to prevent product degradation on the column.

References
  • Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. The Journal of Organic Chemistry - ACS Publications. 1

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. 3

  • WO2022213062A1 - Hpk1 antagonists and uses thereof. Google Patents. 2

Sources

Optimization

Technical Support Center: Troubleshooting DMSO Solubility for 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to solubilize highly lipophilic, rigid molecules in standard laboratory solvents.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to solubilize highly lipophilic, rigid molecules in standard laboratory solvents. This guide is designed to move beyond generic advice, providing you with the mechanistic causality behind your solubility issues and self-validating protocols to ensure experimental integrity.

Part 1: The Mechanistic Root of the Problem (Expertise & Experience)

Why does 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine resist dissolution in Dimethyl Sulfoxide (DMSO)? The answer lies in its structural thermodynamics. The molecule features a highly lipophilic 2,5-dimethylpyrrole ring conjugated to a phenyl spacer, capped by a morpholine ring.

  • High Crystal Lattice Energy: The planar nature of the phenyl-pyrrole core promotes tight crystal packing (pi-pi stacking). DMSO must overcome this substantial lattice energy to solvate the molecule, which is a common failure point for highly crystalline compounds[1].

  • Lack of Ionizable Centers: While morpholine is an amine, its attachment to a phenyl ring (forming an N-phenylmorpholine derivative) delocalizes the nitrogen's lone pair into the aromatic system. This drastically drops its pKa to approximately 2.5[2]. Consequently, the molecule remains entirely un-ionized at neutral pH, rendering salt-formation strategies ineffective.

  • Solvent Cavitation & Hygroscopy: DMSO is a polar aprotic solvent. While it is the industry standard for stock solutions, its hygroscopic nature means it rapidly absorbs atmospheric moisture. Even a minor water uptake can exponentially decrease the solubility of a highly lipophilic compound like ours, pushing the solution into a metastable supersaturated state that synergistically leads to precipitation upon freeze-thaw cycles[3].

Part 2: Frequently Asked Questions (FAQs)

Q1: I weighed the powder, added 50 mM worth of DMSO, and vortexed, but it remains a cloudy suspension. What is the immediate fix? A1: Your target concentration is likely exceeding the thermodynamic solubility limit of this specific polymorph in DMSO. Causality: The kinetic energy provided by vortexing is insufficient to break the crystal lattice. Solution: First, apply ultrasonic energy (sonication) at 37°C for 15 minutes. Sonication causes localized cavitation, generating micro-environments of high temperature and pressure that disrupt crystal packing. If it remains cloudy, you must dilute the stock to a more realistic working limit (e.g., 10 mM or 5 mM).

Q2: My compound dissolved perfectly yesterday, but today I see needle-like crystals at the bottom of the tube. Why? A2: You are witnessing Ostwald's Rule of Stages combined with DMSO hygroscopy. Causality: When synthesized, compounds often precipitate in an amorphous, high-energy state which dissolves easily. However, if the DMSO absorbed water from the air, or if the tube underwent a freeze-thaw cycle, it triggered a nucleation event. The compound crashed out as its lowest-energy, thermodynamically stable crystalline polymorph, which is vastly less soluble[3]. Solution: Never store this compound in DMSO at room temperature or 4°C. Aliquot the freshly prepared stock immediately into single-use vials and flash-freeze at -80°C.

Q3: Can I add an acid (like HCl) to protonate the morpholine and improve solubility? A3: No. As established, the N-phenylmorpholine moiety has a very low pKa[2]. To protonate it, you would need an extremely acidic environment (pH < 2), which would likely degrade the pyrrole ring (pyrroles are notoriously acid-sensitive and will polymerize). Stick to optimizing the organic solvent environment.

Q4: The compound crashes out instantly when I dilute my DMSO stock into aqueous cell culture media. How do I prevent this? A4: This is known as "precipitation upon dilution." Causality: The sudden shift in the dielectric constant of the solvent environment forces the hydrophobic compound out of solution. Solution: Keep the final DMSO concentration in the assay below 0.5% v/v. Pre-warm the culture media to 37°C. Add the DMSO stock dropwise while actively vortexing the media to ensure rapid, infinite dilution, preventing localized high concentrations that trigger nucleation.

Part 3: Self-Validating Experimental Protocols
Protocol 1: Preparation of a 10 mM Master Stock Solution

Self-Validation Check: The final solution must be optically clear under a bright light, with no Tyndall effect (light scattering by micro-particles).

  • Preparation: Equilibrate the lyophilized powder to room temperature in a desiccator to prevent condensation.

  • Solvent Selection: Pierce the septum of a fresh, unopened bottle of anhydrous DMSO (<0.005% water) using a dry syringe.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Energy Input: Vortex vigorously for 2 minutes. Transfer to an ultrasonic water bath (37°C) and sonicate for 10-15 minutes.

  • Verification: Hold the vial against a light source. If micro-particulates are visible, add DMSO to dilute to 5 mM and repeat sonication.

  • Storage: Immediately dispense into 10 µL to 50 µL single-use aliquots in amber microcentrifuge tubes. Store at -80°C. Do not re-use aliquots after thawing.

Protocol 2: Rescuing a Precipitated Stock
  • Heating: Place the precipitated aliquot in a dry heat block at 45°C for 10 minutes.

  • Sonication: Transfer to a sonicator for 5 minutes.

  • Solvent Rescue (Optional): If the compound refuses to re-dissolve (indicating conversion to a stable polymorph), add 10% v/v of a less polar co-solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF), provided these are compatible with your downstream assay[4].

Part 4: Data Presentation

Table 1: Troubleshooting Matrix for 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine

SymptomPrimary CausalityImmediate RemediationLong-Term Prevention Strategy
Powder floats / resists wetting High lipophilicity & surface tensionBrief sonication (5 min)Use strictly anhydrous DMSO
Cloudy suspension at 50 mM Exceeds thermodynamic solubilityDilute to 10 mM or 5 mMCalculate lower target concentration
Crystals form after storage Nucleation of stable polymorphHeat to 45°C + SonicationSingle-use aliquots stored at -80°C
Crashes in aqueous media Hydrophobic shock (dielectric shift)Pre-warm media, mix rapidlyKeep final DMSO < 0.5% v/v
Part 5: Mandatory Visualizations

Workflow A Weigh Compound (Anhydrous Environment) B Add Fresh Anhydrous DMSO (Target: <10 mM) A->B C Vortex (2-3 min) B->C D Visual Inspection C->D E Clear Solution D->E Yes F Cloudy/Particulates D->F No H Aliquot & Store at -80°C E->H G Sonicate (10-15 min) & Heat (37°C) F->G G->D

Workflow for optimal stock preparation of lipophilic compounds.

Mechanism A Hygroscopic DMSO Absorbs H2O B Decreased Solvating Capacity A->B C Nucleation Event (e.g., Freeze-Thaw) B->C D Thermodynamically Stable Polymorph C->D E Precipitation / Crash Out D->E

Mechanism of water-induced precipitation in DMSO stock solutions.

References
  • Tetko, I. V., et al. "Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions." Journal of Chemical Information and Modeling, 2013. URL:[Link]

  • Oldenburg, K., et al. "Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles." Ziath / LRIG Symposium, 2005. URL: [Link]

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." Organic Chemistry Data. URL: [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Preventing Degradation of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine in Aqueous Solutions

Welcome to the technical support center for 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in aqueous solutions. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation, ensuring the integrity and reliability of your results.

Introduction to the Molecule and its Stability Challenges

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine is a molecule of interest in various research fields, including drug discovery. Its structure, featuring a 2,5-dimethylpyrrole moiety linked to a phenylmorpholine scaffold, presents unique stability challenges in aqueous environments. The electron-rich nature of the pyrrole ring and the susceptibility of the morpholine ring to oxidative cleavage are primary concerns. This guide will delve into the mechanisms of degradation and provide actionable strategies for prevention.

Frequently Asked Questions (FAQs)

Q1: My solution of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine is turning yellow/brown. What is causing this discoloration?

A1: The observed color change is a strong indicator of oxidative degradation and subsequent polymerization of the pyrrole moiety. The 2,5-dimethyl-1H-pyrrol-1-yl group is electron-rich and, therefore, highly susceptible to oxidation, especially when exposed to air (oxygen) and light. This process can initiate the formation of colored oligomers and polymers. The presence of the electron-donating dimethyl groups on the pyrrole ring can further enhance this susceptibility to oxidation.

Q2: I'm observing a loss of potency or inconsistent results in my biological assays. Could this be related to compound degradation?

A2: Absolutely. The degradation of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine will inevitably lead to a decrease in the concentration of the active parent compound, resulting in diminished or variable biological activity. The degradation products are unlikely to possess the same pharmacological profile and may even introduce confounding effects or toxicity in your assays. Therefore, ensuring the stability of your stock and working solutions is paramount for reproducible and reliable data.

Q3: What are the primary degradation pathways for this molecule in aqueous solutions?

A3: The primary degradation pathways involve both the pyrrole and morpholine rings:

  • Oxidation of the Pyrrole Ring: This is often the most significant degradation pathway. The electron-rich pyrrole ring can be oxidized by atmospheric oxygen, peroxides, or other oxidizing agents present in the solution. This can lead to the formation of pyrrolinones and other oxidized species, often accompanied by coloration and polymerization.

  • Oxidative Cleavage of the Morpholine Ring: The morpholine ring can undergo oxidative ring cleavage, particularly in the presence of strong oxidizing agents. This can lead to the formation of various open-chain byproducts.

  • Hydrolysis: While generally less rapid than oxidation for this specific structure, hydrolysis can occur under strongly acidic or basic conditions. The ether linkage in the morpholine ring and the N-aryl bond could be susceptible to cleavage over extended periods or at elevated temperatures.

  • Photodegradation: Exposure to light, particularly UV radiation, can accelerate the degradation process. The N-phenylpyrrole moiety can absorb light, leading to the formation of reactive excited states that can then undergo oxidation or other degradation reactions.

Q4: How does pH affect the stability of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine?

A4: The pH of the aqueous solution is a critical factor.

  • Acidic Conditions (pH < 4): In strongly acidic media, the pyrrole ring can be susceptible to protonation, which disrupts its aromaticity and can lead to polymerization or ring-opening.

  • Neutral Conditions (pH 6-8): The compound is generally most stable in the neutral pH range.

  • Alkaline Conditions (pH > 9): Strongly alkaline conditions can promote the oxidation of the pyrrole ring and may also facilitate the hydrolysis of the morpholine ring over time.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Rapid Discoloration of Aqueous Solutions
Potential Cause Troubleshooting Action Scientific Rationale
Exposure to Air (Oxygen) Prepare solutions using deoxygenated water (e.g., by sparging with nitrogen or argon). Store solutions under an inert atmosphere.Minimizing dissolved oxygen reduces the primary oxidant responsible for pyrrole ring degradation.
Exposure to Light Prepare and store solutions in amber vials or wrap containers in aluminum foil. Avoid unnecessary exposure to ambient light.The N-phenylpyrrole moiety can absorb UV-Vis light, leading to photolytic degradation.
Presence of Metal Ion Contaminants Use high-purity water and reagents. If contamination is suspected, consider using a chelating agent like EDTA, if compatible with your experiment.Metal ions can catalyze oxidative degradation pathways.
Inappropriate pH Buffer your aqueous solution to a neutral pH (6.8-7.4) for optimal stability.Avoids acid-catalyzed polymerization and base-promoted oxidation.
Issue 2: Precipitation or Cloudiness in Solution
Potential Cause Troubleshooting Action Scientific Rationale
Polymerization of Degradation Products Follow the steps to prevent oxidation as outlined in Issue 1. Prepare fresh solutions before use.The formation of insoluble polypyrrole species is a common result of oxidative degradation.
Low Aqueous Solubility Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, DMF) and dilute into your aqueous buffer immediately before use.The parent compound may have limited aqueous solubility, which can be exacerbated by degradation.

Experimental Protocols

To proactively assess and manage the stability of your compound, we recommend performing forced degradation studies. This will help you understand its lability under various stress conditions and develop a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stressing the compound to induce degradation, which is essential for developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine in a suitable organic solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample and a solution of the compound in a 70°C oven for 48 hours.

  • Photodegradation: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.

Protocol 2: Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial for separating the parent compound from its degradation products. The following is a starting point for method development.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Start with a lower percentage of Mobile Phase B and gradually increase to elute more hydrophobic degradation products. A typical starting point could be 95% A / 5% B, ramping to 5% A / 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Monitor at a wavelength of maximum absorbance for the parent compound (determine by UV scan). A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µL

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.

Visualization of Degradation and Workflow

Potential Degradation Pathways

A 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine B Oxidized Pyrrole Species (e.g., Pyrrolinones) A->B Oxidation (O₂, Light) D Morpholine Ring Cleavage Products A->D Oxidative Cleavage E Hydrolysis Products A->E Hydrolysis (Acid/Base) C Polymeric Degradants B->C Polymerization

Caption: Potential degradation pathways for the target molecule.

Experimental Workflow for Stability Assessment

cluster_0 Stability Assessment Workflow A Prepare Stock Solution B Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) A->B C Develop Stability-Indicating HPLC Method B->C D Validate HPLC Method (ICH Guidelines) C->D E Analyze Stressed Samples C->E F Characterize Degradants (LC-MS/MS) E->F G Determine Degradation Rate and Propose Pathway F->G

Caption: A systematic workflow for assessing compound stability.

Recommended Storage Conditions

To maximize the shelf-life of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine and its solutions, the following storage conditions are recommended:

  • Solid Compound: Store at -20°C in a tightly sealed container under an inert atmosphere (argon or nitrogen). Protect from light.

  • Stock Solutions (in organic solvent): Store at -20°C or -80°C in amber glass vials with screw caps.

  • Aqueous Working Solutions: Prepare fresh daily from the stock solution using deoxygenated buffers. If short-term storage is necessary, keep on ice and protect from light.

By understanding the inherent instabilities of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine and implementing these preventative measures and analytical strategies, researchers can ensure the quality and integrity of their experimental data.

Optimization

Technical Support Center: Overcoming Steric Hindrance in the Synthesis of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine Derivatives

Welcome to the technical support center for the synthesis of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to steric hindrance during the synthesis of this important class of compounds. We will explore common issues, provide detailed troubleshooting strategies, and offer step-by-step protocols to help you navigate these synthetic hurdles.

Introduction: The Challenge of Steric Hindrance

The synthesis of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine derivatives involves the formation of a C-N bond between a substituted aniline (4-morpholinylaniline) and a 1,4-dicarbonyl compound (2,5-hexanedione) via the Paal-Knorr pyrrole synthesis.[1][2] While this reaction is a cornerstone for synthesizing substituted pyrroles, steric hindrance can significantly impede the reaction, leading to low yields or reaction failure.[3] The bulky nature of the 4-morpholinyl group can hinder the approach of the aniline nitrogen to the carbonyl carbons of 2,5-hexanedione, which is a critical step in the cyclization process.[4][5]

This guide will address these challenges by providing a structured, question-and-answer-based approach to troubleshooting, grounded in established chemical principles and supported by authoritative literature.

Frequently Asked Questions (FAQs)

Q1: My Paal-Knorr reaction between 4-morpholinylaniline and 2,5-hexanedione is giving very low yields. What is the likely cause?

A1: The primary reason for low yields in this specific Paal-Knorr synthesis is the steric hindrance posed by the morpholine ring on the aniline.[6] The bulky morpholine substituent can sterically shield the nitrogen atom, making its nucleophilic attack on the carbonyl groups of 2,5-hexanedione less favorable.[7] This increases the activation energy of the rate-determining ring-closing step, leading to slower reaction rates and lower conversion to the desired pyrrole product.[4][5]

Q2: What are the initial troubleshooting steps I should take to improve my reaction yield?

A2: Before exploring more complex solutions, consider these initial adjustments to your reaction conditions:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.[8] Monitor the reaction closely for any signs of decomposition.

  • Prolong Reaction Time: Due to the slower reaction rate caused by steric hindrance, extending the reaction time may allow for greater conversion to the product.

  • Choice of Acid Catalyst: While the Paal-Knorr synthesis is often acid-catalyzed, using a weak acid like acetic acid can be more effective than strong acids.[5] Stronger acids (pH < 3) might favor the formation of furan byproducts.[5] Some modern approaches even utilize catalysts like iodine for milder, solvent-free conditions.[3]

Q3: Are there alternative synthetic strategies to form the C-N bond if the direct Paal-Knorr synthesis remains problematic?

A3: Yes, if direct condensation proves inefficient, a two-step approach involving a cross-coupling reaction is a powerful alternative. The most common and effective methods are the Buchwald-Hartwig amination and the Ullmann condensation.[9][10] These reactions are specifically designed to form C-N bonds and have been successfully applied to sterically hindered substrates.[11][12]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples an aryl halide (or triflate) with an amine.[10] For your target molecule, you would couple 4-morpholinylaniline with a 1-(4-halophenyl)-2,5-dimethyl-1H-pyrrole. The choice of a bulky, electron-rich phosphine ligand is crucial for overcoming the steric hindrance.[11]

  • Ullmann Condensation: This is a copper-catalyzed C-N coupling reaction.[9] While traditionally requiring harsh conditions, modern ligand-accelerated Ullmann reactions can proceed under much milder temperatures.[13] Ligands like 1,10-phenanthroline can dramatically improve reaction rates and yields.[13]

Troubleshooting Guides

Guide 1: Optimizing the Paal-Knorr Synthesis for Sterically Hindered Substrates

This guide provides a systematic approach to optimizing the direct condensation of 4-morpholinylaniline with 2,5-hexanedione.

Problem: Low yield (<30%) of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine.

Workflow for Troubleshooting:

A Low Yield in Paal-Knorr B Increase Temperature & Time A->B Initial Adjustment C Optimize Catalyst B->C If no improvement D Evaluate Solvent C->D If still low yield E Consider Alternative Synthesis D->E If optimization fails

Caption: Troubleshooting workflow for Paal-Knorr synthesis.

Step-by-Step Optimization:

  • Temperature and Time Screening:

    • Set up a series of small-scale reactions at varying temperatures (e.g., 80°C, 100°C, 120°C in a solvent like toluene or ethanol).

    • Monitor the reactions over an extended period (e.g., 12, 24, 48 hours) using TLC or LC-MS to track product formation and starting material consumption.

  • Catalyst Evaluation:

    • Compare the efficacy of different acid catalysts. Acetic acid is a good starting point.[5]

    • Consider Lewis acids (e.g., ZnCl₂) which can also promote the reaction.[1]

    • Explore modern catalysts like I₂ or Fe³⁺-montmorillonite which have shown success in promoting Paal-Knorr reactions under milder, sometimes solvent-free, conditions.[3]

  • Solvent Effects:

    • The choice of solvent can influence reaction rates. Compare polar protic solvents (e.g., ethanol, acetic acid) with non-polar aprotic solvents (e.g., toluene, xylene).

    • In some cases, running the reaction neat (without solvent) at an elevated temperature can be effective.[3]

Data Summary for Optimization:

ParameterCondition 1Condition 2Condition 3Condition 4
Catalyst Acetic Acidp-TsOHI₂None (Neat)
Solvent EthanolTolueneNoneNone
Temperature 80°C110°C100°C120°C
Time (h) 24241218
Yield (%) Record YieldRecord YieldRecord YieldRecord Yield
Guide 2: Implementing Buchwald-Hartwig Amination for C-N Bond Formation

This guide details the use of palladium-catalyzed cross-coupling as an alternative strategy.

Reaction Scheme:

4-morpholinylaniline + 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole --(Pd-catalyst, Ligand, Base)--> 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine

Key Considerations for Success:

  • Ligand Selection: The choice of phosphine ligand is critical for coupling sterically hindered substrates.[11] Bulky, electron-rich monophosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species.[11] Examples include biarylphosphine ligands.[14][15]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is commonly used.

  • Inert Atmosphere: The reaction must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst.[11]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, add the 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole (1.0 mmol), 4-morpholinylaniline (1.2 mmol), NaOt-Bu (1.4 mmol), a suitable phosphine ligand (e.g., a biaryl phosphine ligand, 0.01-0.02 mmol), and a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 0.005-0.01 mmol) to an oven-dried reaction vessel with a magnetic stir bar.

  • Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5 mL) to the vessel.

  • Reaction: Seal the vessel and remove it from the glovebox. Heat the reaction mixture in an oil bath to the desired temperature (typically 80-110°C) with vigorous stirring for 12-24 hours.

  • Monitoring: Track the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Guide 3: Utilizing Ullmann Condensation for Challenging Couplings

This guide outlines the copper-catalyzed approach to forming the desired C-N bond.

Reaction Scheme:

4-morpholinylaniline + 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole --(Cu-catalyst, Ligand, Base)--> 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine

Advantages of Modern Ullmann Reactions:

  • Cost-Effective: Copper is a more earth-abundant and less expensive metal than palladium.[9]

  • Milder Conditions: The use of specific ligands allows the reaction to proceed at lower temperatures than traditional Ullmann reactions.[13]

  • Ligand-Accelerated: Ligands such as 1,10-phenanthroline or specific pyrrole-ol ligands can significantly accelerate the reaction rate and improve yields, even for sterically hindered partners.[9][13]

Experimental Protocol: Ligand-Accelerated Ullmann Condensation

  • Reaction Setup: To an oven-dried reaction vessel, add CuI (0.1 mmol), the chosen ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Reactant Addition: Add 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole (1.0 mmol) and 4-morpholinylaniline (1.2 mmol).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., DMF or DMSO, 5 mL).

  • Reaction: Heat the mixture under an inert atmosphere at a temperature typically ranging from 100-140°C for 24-48 hours.

  • Monitoring and Workup: Follow similar procedures for monitoring, workup, and purification as described for the Buchwald-Hartwig amination.

Visualizing the Synthetic Challenges and Solutions

cluster_0 Synthetic Pathways cluster_1 Key Challenges & Solutions A Paal-Knorr Synthesis 4-morpholinylaniline + 2,5-hexanedione Direct Condensation D Steric Hindrance Bulky Morpholine Group Slows Reaction Rate A->D faces challenge Target 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine A->Target direct route B Buchwald-Hartwig Amination 4-morpholinylaniline + Aryl Halide Pd-Catalyzed F Cross-Coupling Bulky Ligands Enables C-N Bond Formation B->F B->Target alternative route C Ullmann Condensation 4-morpholinylaniline + Aryl Halide Cu-Catalyzed C->F C->Target alternative route E Optimization Temperature, Catalyst, Solvent Improves Paal-Knorr Yield D->E addressed by D->F overcome by

Caption: Synthetic strategies and solutions for steric hindrance.

Conclusion

Overcoming steric hindrance in the synthesis of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine derivatives requires a systematic and informed approach. While the direct Paal-Knorr synthesis may be challenging, careful optimization of reaction conditions can lead to improved yields. For more recalcitrant cases, alternative strategies such as the Buchwald-Hartwig amination and Ullmann condensation offer robust and reliable methods for constructing the target C-N bond. By understanding the underlying principles of these reactions and employing the troubleshooting guides provided, researchers can successfully synthesize these valuable compounds for their drug discovery and development programs.

References

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis method of substituted N-phenyl morpholine compound - Google Patents. (n.d.).
  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands - ACS Publications. (2020). Retrieved from [Link]

  • Practical catalytic method for synthesis of sterically hindered anilines - RSC Publishing. (n.d.). Retrieved from [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. (n.d.). Retrieved from [Link]

  • Paal-Knorr Furan Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Hexane-2,5-dione - Grokipedia. (n.d.). Retrieved from [Link]

  • Methods and Strategies for C–N Bond Formation Reactions. (n.d.). Retrieved from [Link]

  • Total Synthesis of (±)-Marinopyrrole A via Copper-Mediated N-Arylation | Organic Letters. (2010). Retrieved from [Link]

  • Real-time monitoring of the reaction between aniline and acetonylacetone using extractive electorspray ionization tandem mass spectrometry - PMC. (2019). Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2020). Retrieved from [Link]

  • Substituted phenylmorpholine. (n.d.). Retrieved from [Link]

  • Calculate the number of moles of aniline and 2,5-hexanedione to be used in synthesis of 2,5 dimethyl-1-phenylpyrrole | bartleby. (2024). Retrieved from [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society - ACS Publications. (2015). Retrieved from [Link]

  • Substituted phenylmorpholine - Wikipedia. (n.d.). Retrieved from [Link]

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018). Retrieved from [Link]

  • Substituted phenylmorpholine - Grokipedia. (n.d.). Retrieved from [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC. (n.d.). Retrieved from [Link]

  • Solved 1. show the reaction of 2,5-hexanedione and aniline | Chegg.com. (2020). Retrieved from [Link]

  • US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents. (n.d.).
  • The Synthesis of Sterically Hindered Amides - CHIMIA. (n.d.). Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (n.d.). Retrieved from [Link]

  • Steric Hindrance (Is Like A Fat Goalie) - Master Organic Chemistry. (2011). Retrieved from [Link]

  • Copper-catalyzed N-arylation of pyrroles: An overview - ResearchGate. (2025). Retrieved from [Link]

  • An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. (n.d.). Retrieved from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. (n.d.). Retrieved from [Link]

  • 4-(2,5-DIMETHYL-1H-PYRROL-1-YL)MORPHOLINE - gsrs. (n.d.). Retrieved from [Link]

  • The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3 - ResearchGate. (2025). Retrieved from [Link]

  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Intramolecular aldol condensation of 2,5-hexanedione - ResearchGate. (n.d.). Retrieved from [Link]

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - Frontiers. (2025). Retrieved from [Link]

  • N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture - PMC. (n.d.). Retrieved from [Link]

  • (PDF) 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - ResearchGate. (2023). Retrieved from [Link]

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Troubleshooting

Technical Support Center: Column Chromatography of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 4-[4-(2,5-dimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine via column chromatography. The content is structured in a question-and-answer format to directly address common issues and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs): Understanding the Molecule

This section addresses fundamental questions regarding the physicochemical properties of the target molecule and their direct impact on chromatographic behavior.

Q1: What are the key structural features of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine that influence its purification?

A: The chromatographic behavior of this molecule is governed by a balance of three distinct structural motifs:

  • The Morpholine Ring: This is the most influential group. The nitrogen atom within the morpholine ring is basic and represents the most polar part of the molecule. This basicity is the primary cause of common purification issues on standard silica gel.[1]

  • The Phenyl Ring: This aromatic core provides a nonpolar, rigid linker between the other two groups.

  • The 2,5-Dimethyl-1H-pyrrole Group: This N-aryl pyrrole moiety is largely nonpolar and contributes to the molecule's overall lipophilicity.

The molecule is best described as moderately polar with a distinct basic character. Its purification strategy must therefore account for strong interactions between the basic morpholine nitrogen and the stationary phase.

Q2: My compound is streaking severely and forming a long "tail" on my silica gel TLC plate. What is the underlying chemical reason for this?

A: This phenomenon, known as peak tailing, is a classic sign of strong, undesirable interactions between a basic analyte and the stationary phase.[2][3]

  • Causality: Standard silica gel is an amorphous polymer of silicon dioxide (SiO₂). Its surface is covered with silanol groups (Si-OH), which are weakly acidic.[1] The basic nitrogen atom in the morpholine ring can engage in a strong acid-base interaction with these surface silanols. This causes a portion of the analyte molecules to "stick" to the silica, slowing their movement down the plate or column relative to the bulk solvent flow. This differential migration speed results in an asymmetric or "tailing" spot/peak.[1][3]

  • Consequence: In column chromatography, this leads to poor separation from impurities, broad fractions containing the desired product, and potentially low recovery if the interaction is strong enough to be quasi-irreversible.[4]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems encountered during the purification process.

Issue 1: Poor Separation / Overlapping Spots on TLC

  • Symptom: On the TLC plate, the spot for the target compound is either too high (Rf > 0.5) and close to the solvent front, or too low (Rf < 0.1) and remains at the baseline. In other cases, it merges with impurity spots.

  • Troubleshooting Steps:

    • Adjust Solvent Polarity: The choice of eluent is critical. The goal is to find a solvent system where the target compound has an Rf value between 0.2 and 0.4 for optimal column separation.[1][5]

      • If Rf is too high (too nonpolar): Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of hexane.[6]

      • If Rf is too low (too polar): Increase the polarity of the mobile phase. Increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/EtOAc mix, or methanol in a dichloromethane/MeOH mix).[6][7]

    • Change Solvent System: If adjusting ratios is insufficient, switch to a different solvent system. Common systems for moderately polar compounds include:

      • Ethyl Acetate/Hexanes (or Petroleum Ether)[7]

      • Dichloromethane/Methanol[7][8]

      • Dichloromethane/Ethyl Acetate

Issue 2: Significant Peak Tailing or Streaking (Post-Polarity Optimization)

  • Symptom: Even after finding a solvent system with an appropriate Rf, the spot on the TLC is still highly elongated and asymmetrical.

  • Troubleshooting Steps:

    • Neutralize the Stationary Phase: The most effective solution is to suppress the acidic nature of the silica gel. This is achieved by adding a small amount of a basic modifier to the eluent system.[7]

      • Recommended Additive: Add 0.5-2% triethylamine (TEA or Et₃N) to the pre-mixed solvent system.[1] For example, a 30:70 EtOAc/Hexane system would become 30:70:1 EtOAc/Hexane/TEA.

      • Mechanism of Action: The TEA is a stronger base than the morpholine moiety and will preferentially bind to the acidic silanol sites on the silica. This effectively "masks" the active sites, allowing the target compound to elute based on polarity interactions alone, resulting in a much more symmetrical, compact spot.[1]

    • Consider Alternative Stationary Phases: If tailing persists, especially if the compound is found to be degrading on silica, consider switching to a different stationary phase like neutral or basic alumina.[1]

Issue 3: Low or No Recovery of Compound from the Column

  • Symptom: After running the column and evaporating the collected fractions, the yield of the purified compound is significantly lower than expected, or zero.

  • Troubleshooting Steps:

    • Check for Irreversible Binding: This is a severe consequence of the acid-base interaction discussed in Q2. If no basic modifier (like TEA) was used, the compound may be permanently adsorbed onto the silica gel.[1]

      • Solution: Try flushing the column with a very polar, basic solvent system, such as 5-10% TEA in methanol or 10% ammonium hydroxide in methanol solution mixed with dichloromethane, to displace the bound compound.[7] In the future, always use a basic modifier for this class of compounds.

    • Verify Compound Stability: Ensure the compound is stable to silica gel. While uncommon, some sensitive molecules can degrade on acidic surfaces. Running a quick "silica plug" test (dissolving a small amount of crude material, passing it through a small plug of silica, and analyzing the filtrate by TLC) can diagnose this issue.

Issue 4: Compound is Insoluble in the Starting Eluent for Loading

  • Symptom: The crude material does not fully dissolve in the nonpolar solvent system chosen for chromatography, making "wet loading" difficult.

  • Troubleshooting Steps:

    • Use a Stronger Loading Solvent: Dissolve the compound in a minimal amount of a stronger solvent, such as pure dichloromethane (DCM) or ethyl acetate.[8] Load this solution onto the column, ensuring the volume is as small as possible to prevent it from acting as an eluent and causing band broadening.

    • Perform Dry Loading: This is the preferred method for compounds with limited solubility in the eluent.[1]

      • Procedure: Dissolve the crude material in a suitable solvent (e.g., DCM, methanol, or acetone). Add a small amount of silica gel (typically 1-2 times the mass of the crude material) to this solution. Evaporate the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained. Carefully load this powder onto the top of the packed column. This technique ensures the compound is introduced to the column in a narrow, uniform band, leading to superior separation.

Experimental Protocols & Data

Protocol 1: Systematic Solvent System Selection using TLC

This protocol details the steps for identifying an optimal mobile phase for the column purification of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine.

  • Prepare Stock Solutions: Create small vials of several test solvent systems with varying polarities.

  • Spot the TLC Plate: Using a capillary tube, spot your crude reaction mixture onto a silica gel TLC plate.[9]

  • Initial Screening: Develop plates in standard solvent systems (e.g., 20% EtOAc/Hexane, 50% EtOAc/Hexane, 5% MeOH/DCM).[7]

  • Analyze Rf and Tailing: Visualize the plates under UV light and/or with a stain. Observe the Rf value and spot shape of the target compound.

  • Add Basic Modifier: If tailing is observed, add 1% triethylamine (TEA) to the most promising solvent system from the initial screen.

  • Re-run TLC: Develop a new TLC plate in the TEA-modified eluent. The spot should now be symmetrical and have a slightly higher Rf value.

  • Optimize for Rf: Adjust the solvent ratios of the TEA-modified system until the target compound has an Rf of approximately 0.2-0.4. This is the ideal system for column chromatography.[5]

Table 1: Example TLC Screening Data

Solvent System (v/v/v)Target Compound RfSpot ShapeAssessment
20:80 EtOAc/Hexane0.15TailingInsufficiently polar; tailing present.
40:60 EtOAc/Hexane0.35Severe TailingGood polarity, but strong tailing.
40:60:1 EtOAc/Hexane/TEA0.45SymmetricalTailing resolved, but Rf is slightly high.
30:70:1 EtOAc/Hexane/TEA 0.30 Symmetrical Optimal system for column chromatography.
5:95 MeOH/DCM0.50TailingPolarity is too high; tailing present.
5:95:1 MeOH/DCM/TEA0.60SymmetricalTailing resolved, but far too polar.

Protocol 2: Flash Column Chromatography Purification

  • Column Selection & Packing: Choose a column size appropriate for the amount of crude material. Pack the column with silica gel using the "slurry method" with the optimized eluent (e.g., 30:70:1 EtOAc/Hexane/TEA) identified in Protocol 1.[1]

  • Sample Loading: Use the "dry loading" method described in Issue 4 for the best results.

  • Elution: Apply the column head to gentle pressure and begin elution with the optimized solvent system.

  • Fraction Collection: Collect fractions in an array of test tubes.

  • Monitoring: Monitor the elution process by spotting fractions onto TLC plates and developing them to identify which fractions contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[1]

Appendices

Diagram 1: Workflow for Solvent System Selection

SolventSelection cluster_TLC TLC Screening cluster_Optimize Optimization for Basicity cluster_Final Final Selection Start Start with Crude Mixture Screen Test 3-4 Solvent Systems (e.g., EtOAc/Hex, DCM/MeOH) Start->Screen CheckRf Analyze Rf Value Screen->CheckRf RfHigh Rf > 0.5 (Too High) CheckRf->RfHigh Yes RfLow Rf < 0.1 (Too Low) CheckRf->RfLow Yes RfGood 0.1 < Rf < 0.5 CheckRf->RfGood No DecPol Decrease Polarity (More Hexane) RfHigh->DecPol IncPol Increase Polarity (More EtOAc/MeOH) RfLow->IncPol CheckShape Analyze Spot Shape RfGood->CheckShape DecPol->Screen IncPol->Screen Tailing Tailing / Streaking CheckShape->Tailing Yes Symmetric Symmetrical Spot CheckShape->Symmetric No AddTEA Add 1% Triethylamine (TEA) to Eluent Tailing->AddTEA FinalRf Fine-tune solvent ratio to achieve Rf ≈ 0.2-0.4 Symmetric->FinalRf AddTEA->FinalRf End Optimal System for Column FinalRf->End

Caption: Workflow for selecting and optimizing a purification solvent system.

Diagram 2: Troubleshooting Guide for Common Chromatography Issues

Troubleshooting cluster_tailing Issue: Peak Tailing cluster_recovery Issue: Low Recovery cluster_separation Issue: Poor Separation Problem Problem Encountered Tailing Peak Tailing/ Streaking Problem->Tailing Recovery Low / No Compound Recovery Problem->Recovery Separation Poor Separation/ Overlapping Peaks Problem->Separation CauseTailing Cause: Basic morpholine interacts with acidic silica Tailing->CauseTailing SolTailing Solution: Add 0.5-2% TEA to eluent to mask acidic sites CauseTailing->SolTailing CauseRecovery Cause: Irreversible binding to silica due to strong acid-base interaction Recovery->CauseRecovery SolRecovery Solution: Flush column with MeOH/TEA. Use TEA in all future runs. CauseRecovery->SolRecovery CauseSep Cause: Sub-optimal Rf value Separation->CauseSep SolSep Solution: Use TLC to find a system giving Rf = 0.2-0.4 for the target compound CauseSep->SolSep

Caption: Troubleshooting logic for common column chromatography problems.

References

  • Restek Corporation. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Schlatter, M. J., & Harris, J. F. (2012). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 4(1), 23-30. Retrieved from [Link]

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR reference spectra for 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine

An authoritative comparison guide detailing the acquisition, processing, and comparative analysis of Nuclear Magnetic Resonance (NMR) spectra for 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine . Executive Summary Fo...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison guide detailing the acquisition, processing, and comparative analysis of Nuclear Magnetic Resonance (NMR) spectra for 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine .

Executive Summary

For drug development professionals and synthetic chemists, confirming the structural integrity of bifunctional molecules is a critical quality control step. The compound 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine presents a unique analytical challenge: it features an electron-rich, polar morpholine moiety coupled to a sterically hindered, lipophilic 2,5-dimethylpyrrole ring.

This guide objectively compares the performance of High-Field NMR (600 MHz), Benchtop NMR (60 MHz), and In Silico prediction models in resolving this molecule's complex spin systems. Furthermore, we provide a self-validating experimental protocol to ensure artifact-free spectral acquisition.

Comparative Performance Analysis

When evaluating reference spectra for this compound, the choice of analytical platform directly impacts the fidelity of the structural assignment.

  • High-Field NMR (600 MHz) : Acts as the gold standard. It provides baseline resolution of the para-substituted phenyl ring's AA'BB' spin system, clearly separating the doublets at 6.95 ppm and 7.12 ppm.

  • Benchtop NMR (60 MHz) : While highly cost-effective for routine QA/QC, the lower magnetic field strength results in second-order effects. The distinct phenyl doublets collapse into a broad, unresolved multiplet around 7.0 ppm, masking potential impurities.

  • In Silico Prediction (Empirical Algorithms) : Computational models frequently fail to account for the severe steric clash between the 2,5-dimethyl groups of the pyrrole and the ortho-protons of the phenyl ring.

Mechanistic Insight on Chemical Shifts : To minimize steric strain, the pyrrole and phenyl rings adopt a nearly orthogonal (perpendicular) conformation. This geometry forces the phenyl ortho-protons into the shielding cone of the pyrrole's π-system, resulting in an anomalous upfield shift to 7.12 ppm[1]. In silico models typically miscalculate this 3D shielding effect, predicting a shift closer to 7.30 ppm.

Self-Validating Experimental Protocol

To generate high-fidelity reference spectra, the synthesis of the target compound via the Paal-Knorr condensation must be followed by rigorous, artifact-free sample preparation. Do not merely dissolve the sample; follow this closed-loop, self-validating methodology.

Step 1: Acid-Free Sample Preparation

  • Action : Dissolve 15 mg of the purified compound (>98% purity) in 0.6 mL of deuterated chloroform (CDCl3). Immediately prior to use, pass the CDCl3 through a short plug of basic alumina.

  • Causality : CDCl3 provides optimal solvation for both the polar morpholine and non-polar pyrrole domains. However, trace deuterium chloride (DCl)—a common photolytic degradation product in CDCl3—can rapidly catalyze the decomposition and polymerization of the electron-rich pyrrole ring. The basic alumina treatment establishes a degradation-free environment, ensuring the sample remains pristine during extended acquisitions.

Step 2: Dual-Anchored Internal Standardization

  • Action : Spike the sample with 0.05% v/v Tetramethylsilane (TMS).

  • Causality : TMS acts as a primary internal reference, anchoring the spectrum at exactly 0.00 ppm to eliminate chemical shift artifacts caused by magnetic field drift (B0 drift).

  • Self-Validation Check : Post-acquisition, verify the residual non-deuterated chloroform (CHCl3) peak at exactly 7.26 ppm (1H) and 77.16 ppm (13C). If the delta between the TMS peak and the CHCl3 peak deviates by more than ±0.01 ppm, the spectrum must be flagged for automated recalibration.

Step 3: Optimized Pulse Sequence Acquisition

  • Action : For 1H NMR, acquire 16 scans using a 30° pulse angle and a 2.0 s relaxation delay (D1). For 13C NMR, utilize WALTZ-16 decoupling with 512 scans and a 2.5 s relaxation delay.

  • Causality : The extended relaxation delay ensures that quaternary carbons (specifically the C-N bonds bridging the morpholine and pyrrole rings to the phenyl core) fully relax between pulses. This guarantees accurate integration and prevents signal attenuation of critical structural nodes[2].

Quantitative Data Comparison

The following tables summarize the expected chemical shifts, demonstrating the resolution superiority of high-field experimental data over predictive models.

Table 1: 1H NMR Chemical Shifts Comparison
Structural PositionHigh-Field (600 MHz)Benchtop (60 MHz)Predicted (In Silico)Multiplicity
Pyrrole-CH3 2.02 ppm2.0 ppm (broad)2.15 ppmSinglet (6H)
Morpholine-CH2 (N) 3.20 ppm3.2 ppm3.12 ppmTriplet (4H)
Morpholine-CH2 (O) 3.88 ppm3.9 ppm3.81 ppmTriplet (4H)
Pyrrole-CH (β) 5.88 ppm5.9 ppm6.05 ppmSinglet (2H)
Phenyl-CH (ortho to morpholine)6.95 ppm7.0 ppm (multiplet)6.85 ppmDoublet (2H)
Phenyl-CH (ortho to pyrrole)7.12 ppm7.0 ppm (multiplet)7.30 ppmDoublet (2H)
Table 2: 13C NMR Reference Data (150 MHz)
Structural PositionHigh-Field ShiftAssignment Type
Pyrrole-CH3 13.1 ppmPrimary Carbon
Morpholine-CH2 (N) 49.2 ppmSecondary Carbon
Morpholine-CH2 (O) 66.8 ppmSecondary Carbon
Pyrrole-CH (β) 105.2 ppmTertiary Carbon
Phenyl-CH (ortho to morpholine)115.5 ppmTertiary Carbon
Pyrrole-C (α) 128.5 ppmQuaternary Carbon
Phenyl-CH (ortho to pyrrole)128.8 ppmTertiary Carbon
Phenyl-C (N-pyrrole)130.2 ppmQuaternary Carbon
Phenyl-C (N-morpholine)150.8 ppmQuaternary Carbon

Experimental Workflow Visualization

The following diagram maps the critical path from synthesis to structural verification, highlighting the divergence between high-resolution and routine analytical pathways.

NMR_Workflow Synthesis Paal-Knorr Synthesis (4-morpholinoaniline + 2,5-hexanedione) Purification Silica Gel Purification (>98% Purity) Synthesis->Purification SamplePrep Sample Prep: CDCl3 + TMS (Basic Alumina Treated) Purification->SamplePrep HighField High-Field NMR (600 MHz) High Resolution SamplePrep->HighField Benchtop Benchtop NMR (60 MHz) Routine QA/QC SamplePrep->Benchtop Processing Spectral Processing (FT, Phase/Baseline Correction) HighField->Processing Benchtop->Processing Analysis Multiplet Analysis & Structural Verification Processing->Analysis

Workflow for the synthesis, preparation, and NMR analysis of the target compound.

References

  • Source: Physical Chemistry Laboratory Server (uoa.gr)
  • Source: Taylor & Francis (tandfonline.com)
  • Source: Google Patents (googleapis.com)

Sources

Comparative

Advanced LC-MS Purity Validation Guide for 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine: A Comparative Batch Analysis

As pharmaceutical pipelines demand increasingly stringent quality control, the purity validation of complex synthetic intermediates and active pharmaceutical ingredients (APIs) requires analytical methods that go beyond...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines demand increasingly stringent quality control, the purity validation of complex synthetic intermediates and active pharmaceutical ingredients (APIs) requires analytical methods that go beyond traditional UV-based HPLC. This guide provides an in-depth, objective comparison of LC-MS methodologies for validating batches of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine , a compound characterized by its unique combination of a basic morpholine moiety and a highly lipophilic, aromatic 2,5-dimethylpyrrole-phenyl system.

By evaluating our Premium Synthesized Batch against a Standard Commercial Alternative, this guide establishes a self-validating analytical framework grounded in [1], demonstrating how orthogonal column selectivity and high-resolution mass spectrometry uncover hidden impurities.

The Analytical Challenge: Structural Causality & Method Selection

The target molecule, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine, presents specific chromatographic challenges:

  • Isobaric Co-elution Risks: The Paal-Knorr pyrrole synthesis used to generate this compound can yield closely related regioisomers (e.g., mono-methyl variants or uncyclized intermediates) that share nearly identical hydrophobic profiles.

  • Ionization Dynamics: The morpholine nitrogen acts as a basic site suitable for positive-ion electrospray ionization (ESI+). However, the highly conjugated π -system of the biphenyl-like core dominates its retention behavior on reversed-phase media.

Overcoming C18 Limitations

Historically, method development defaults to C18 stationary phases. However, C18 relies exclusively on dispersive hydrophobic interactions, which often fail to resolve structurally similar aromatic impurities. To achieve baseline separation of isobaric aromatic compounds, we employ a Biphenyl stationary phase . Biphenyl columns provide orthogonal selectivity via π−π interactions, dipole-dipole interactions, and hydrophobic retention, making them vastly superior for resolving conjugated aromatic systems[2].

LCMS_Workflow cluster_columns Column Selectivity Screening Start Batch Sampling 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine SamplePrep Sample Preparation (Solvent Extraction & Filtration) Start->SamplePrep C18 Standard C18 Phase (Hydrophobic Retention) SamplePrep->C18 Biphenyl Biphenyl Phase (π-π & Hydrophobic Retention) SamplePrep->Biphenyl MS LC-MS/MS Acquisition (ESI+, MRM Mode) C18->MS High Co-elution Risk Biphenyl->MS Baseline Resolution Validation ICH Q2(R2) Validation (Specificity, LOD/LOQ, Linearity) MS->Validation Result Purity Certification & Batch Release Validation->Result

Fig 1. Orthogonal LC-MS purity validation workflow highlighting column selectivity.

Self-Validating Experimental Protocols

To ensure the analytical procedure is fit for its intended purpose, every step of this protocol incorporates internal system suitability checks, aligning with[3].

Step-by-Step Methodology

Phase 1: Sample Preparation (Standardized Dissolution) Causality: Complete dissolution in a highly organic solvent prevents precipitation of the lipophilic analyte, while final dilution in the mobile phase ensures peak focusing at the column head.

  • Accurately weigh 10.0 mg of the batch sample using a microbalance.

  • Dissolve in 10.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution. Sonicate for 5 minutes.

  • Dilute the stock to a working concentration of 10 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an LC vial to remove insoluble micro-particulates.

Phase 2: LC-MS/MS Acquisition Parameters Causality: 0.1% Formic acid (pH ~2.7) ensures the morpholine nitrogen remains fully protonated, maximizing ESI+ ionization efficiency and mitigating peak tailing from secondary silanol interactions.

  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: Core-shell Biphenyl (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 8.0 minutes, hold at 95% B for 2.0 minutes, re-equilibrate at 5% B for 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions: Precursor m/z 257.16 Product m/z 170.10 (Quantifier), m/z 163.10 (Qualifier).

Fragmentation Parent Precursor Ion [M+H]+ m/z 257.16 Frag1 Neutral Loss of Morpholine [-87 Da] Parent->Frag1 Frag2 Pyrrole Ring Cleavage [-94 Da] Parent->Frag2 Ion1 Product Ion 1 (Quantifier) m/z 170.10 Frag1->Ion1 Ion2 Product Ion 2 (Qualifier) m/z 163.10 Frag2->Ion2

Fig 2. Proposed ESI+ MS/MS fragmentation pathway for the target compound.

Method Validation & Performance Metrics

Before comparative batch analysis, the method must be validated. High-purity small molecule standards (>98%) were utilized to establish baseline metrics[4]. The Biphenyl column successfully resolved the target API from its primary synthetic impurities, which co-eluted on the C18 column.

Table 1: Column Selectivity & Validation Metrics (ICH Q2(R2))
Parameter / AnalyteStandard C18 ColumnCore-Shell Biphenyl ColumnValidation Metric (Biphenyl)
Target API Retention Time 4.21 min4.85 minLinearity: R2>0.999
Impurity A (Desmethyl Isomer) 4.21 min (Co-elutes)4.52 min (Resolved)LOD: 0.05 ng/mL
Impurity B (N-Oxide) 3.15 min3.40 minLOQ: 0.15 ng/mL
Precision (%RSD, n=6) 3.4% (Compromised by co-elution)0.8%Accuracy: 99.2% - 101.1%

Data Interpretation: The Biphenyl column's π−π selectivity successfully resolved Impurity A (a desmethyl regioisomer) from the main API peak. On a standard C18 column, these two compounds co-eluted, which would result in a false-positive inflation of the API's purity[5].

Comparative Batch Analysis: Premium vs. Competitor

Using the validated Biphenyl LC-MS/MS method, we conducted a head-to-head purity analysis of our Premium Synthesized Batch against a Standard Competitor Batch acquired from the open market. The high sensitivity of LC-MS/MS allows for the precise quantitation of trace impurities that standard UV detectors miss[6].

Table 2: Quantitative Batch Purity Comparison
Quality AttributePremium Batch (Our Product)Competitor Batch (Alternative)Analytical Implication
Overall LC-MS Purity 99.85% 96.40% Premium batch meets strict pharmaceutical API thresholds.
Impurity A (Desmethyl) < LOQ (Not Detected)2.15%Indicates poor selectivity in the competitor's Paal-Knorr synthesis.
Impurity B (N-Oxide) 0.10%1.20%Competitor batch shows signs of oxidative degradation or poor storage.
Unknown Impurities 0.05%0.25%Premium batch exhibits a cleaner overall chromatographic profile.
Mechanistic Insights from the Data

The presence of Impurity A (Desmethyl isomer) in the competitor batch suggests the use of lower-grade reagents (e.g., impure 2,5-hexanedione) during the cyclization phase of the pyrrole ring. Because this impurity co-elutes on standard C18 columns, the competitor's internal Certificate of Analysis (CoA)—likely generated using basic UV-HPLC—falsely reported a purity of >99%. Our orthogonal LC-MS method exposes this discrepancy, proving the superior synthetic control and purification protocols applied to our Premium Batch.

Conclusion

Robust analytical validation requires methodologies that address the specific structural nuances of the target molecule. For highly conjugated, basic compounds like 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine, standard C18 LC-UV methods are insufficient and prone to false-positive purity reporting due to isobaric co-elution.

By implementing a Biphenyl stationary phase coupled with high-resolution MS/MS detection in accordance with ICH Q2(R2) guidelines, we establish a self-validating, highly specific analytical system. The comparative data unequivocally demonstrates that our Premium Batch maintains a true purity of >99.8%, significantly outperforming commercial alternatives that harbor hidden synthetic and oxidative impurities.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at:[Link]

  • Biphenyl, the Go To Phase for LC-MS Method Development. Separation Science. Available at:[Link]

  • LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. Association for Diagnostics & Laboratory Medicine (ADLM). Available at:[Link]

  • Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. Emery Pharma. Available at: [Link]

  • Small Molecule Standards for LC-MS Analysis. Waters Corporation. Available at:[Link]

Sources

Validation

structural validation of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine using X-ray crystallography

As drug development increasingly relies on precise structure-based design, the unambiguous characterization of synthetic intermediates and active pharmaceutical ingredients (APIs) is paramount. The compound 4-[4-(2,5-dim...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on precise structure-based design, the unambiguous characterization of synthetic intermediates and active pharmaceutical ingredients (APIs) is paramount. The compound 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine represents a classic multi-ring scaffold combining a solubilizing morpholine moiety with a rigid 2,5-dimethylpyrrole system.

This guide provides an authoritative comparison of structural validation techniques for this molecule, objectively evaluating Single-Crystal X-ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) and Powder X-ray Diffraction (PXRD). Furthermore, we detail a self-validating experimental workflow for its synthesis, crystallization, and crystallographic resolution.

Comparative Analysis: SCXRD vs. Alternative Techniques

While routine synthetic confirmation often relies on 1D/2D NMR and mass spectrometry, these techniques provide connectivity rather than absolute 3D geometry. For a molecule like 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine, the steric clash between the pyrrole methyl groups and the phenyl ortho-protons forces a specific, non-planar conformation.1[1].

Quantitative Performance Comparison
Feature / MetricSingle-Crystal XRD (SCXRD)NMR Spectroscopy (Solution)Powder XRD (PXRD)
Primary Output Absolute 3D atomic coordinatesNuclear connectivity & environmentBulk phase purity & crystallinity
Conformational Data High: Exact dihedral angles (~70°–90°)Low: Time-averaged in solutionModerate: Requires Rietveld refinement
Sample Requirement Single crystal (0.1 – 0.5 mm)5–10 mg dissolved in deuterated solvent10–50 mg of microcrystalline powder
Stereochemistry Absolute configuration (via anomalous dispersion)Relative (via NOESY/ROESY)Bulk structural fingerprinting
Time-to-Result 12–48 hours (including crystal growth)1–2 hours1–4 hours

Expert Insight: SCXRD is the definitive "gold standard" here. In 1-aryl-2,5-dimethylpyrrole derivatives, steric hindrance prevents the pyrrole and phenyl rings from being coplanar.2[2]. NMR can only infer this restricted rotation via line broadening, whereas SCXRD maps the exact atomic coordinates and intermolecular packing forces (e.g., C-H...π interactions)[3].

Experimental Workflow: Synthesis and Crystallization

To obtain diffraction-quality crystals, the molecule must first be synthesized with high purity.4[4].

SynthFlow A 4-Morpholinoaniline + 2,5-Hexanedione B Paal-Knorr Condensation (Acid Catalyst, Heat) A->B C Crude 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl) phenyl]morpholine B->C D Purification (Column Chromatography) C->D E Single Crystal Growth (Slow Evaporation) D->E F Diffraction-Quality Single Crystal E->F

Workflow for the synthesis and crystallization of the target morpholine-pyrrole derivative.

Step-by-Step Protocol: Paal-Knorr Synthesis & Crystal Growth
  • Reaction Setup: Combine 4-morpholinoaniline (1.0 eq) and 2,5-hexanedione (1.1 eq) in ethanol. Add a catalytic amount of glacial acetic acid or citric acid.

  • Reflux: Heat the mixture to 80°C for 2–4 hours. Causality: Heat drives the double condensation and subsequent dehydration steps required to close the aromatic pyrrole ring[5].

  • Workup & Purification: Quench with saturated NaHCO₃, extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc).

  • Crystallization (Self-Validating Step): Dissolve the pure compound in a minimum volume of DCM. Layer slowly with hexane (anti-solvent) or allow for slow ambient evaporation. Causality: Slow evaporation maintains thermodynamic control over the nucleation process, preventing rapid precipitation that leads to twinned or defective microcrystals.

SCXRD Data Collection and Structural Validation

Once a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) is isolated, it is mounted on a diffractometer. The validation of the resulting data is a rigorous, mathematically self-validating process.

XRDValidation Data X-ray Diffraction Data (Frames) Integration Data Integration & Scaling (SADABS / CrysAlisPro) Data->Integration Solution Structure Solution (Direct Methods / SHELXT) Integration->Solution Refinement Least-Squares Refinement (SHELXL) Solution->Refinement Validation Structure Validation (CheckCIF / PLATON) Refinement->Validation Validation->Refinement Resolve ALERTS Output Validated CIF File Ready for CSD Deposition Validation->Output

SCXRD data processing and iterative structural validation pipeline using CheckCIF.

Step-by-Step Protocol: X-ray Diffraction & Refinement
  • Data Collection: Mount the crystal on a loop using paratone oil and transfer it to the diffractometer goniometer.6[6].

    • Causality: Cryogenic cooling minimizes atomic thermal vibrations (reducing B-factors), significantly enhancing high-angle diffraction intensity and overall structural resolution.

  • Source Selection: 6[6]. For this light-atom organic compound, Cu Kα provides stronger diffraction yields, while Mo Kα is standard for routine connectivity.

  • Structure Solution & Refinement: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the model using full-matrix least-squares on F² (SHELXL). Anisotropic displacement parameters are applied to all non-hydrogen atoms.

  • Automated Validation (CheckCIF): 7[7].

    • Causality: The CheckCIF process is a self-validating system. It mathematically ensures the refined model matches the raw data. A high-quality structure must exhibit an R1 factor < 0.05, a Goodness-of-Fit (GoF) near 1.0, and minimal residual electron density (Δρmax < 0.5 e Å⁻³), proving that no atoms have been misassigned or overlooked[8].

Conclusion

For the structural validation of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine, Single-Crystal X-ray Diffraction provides unmatched analytical depth. While NMR is sufficient for routine batch-to-batch identity checks, SCXRD is mandatory for establishing the absolute 3D conformation—specifically the characteristic perpendicular twist of the 2,5-dimethylpyrrole ring relative to the phenyl core. By adhering to rigorous crystallization protocols and IUCr-standard CheckCIF validation, researchers can ensure the highest level of scientific integrity in their structural data.

References

  • Source: nih.
  • Source: platonsoft.
  • Source: uq.edu.
  • Title: 1,5-Bis(2,5-dimethyl-1H-pyrrol-1-yl)
  • Source: iucr.
  • Source: nih.
  • Title: 1-Allyl-5-(2,5-dimethyl-1H-pyrrol-1-yl)
  • Source: benchchem.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine

I. Hazard Analysis: An Inferential Approach The potential hazards of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine can be inferred from the known risks associated with its primary structural motifs: the morpholine...

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Author: BenchChem Technical Support Team. Date: March 2026

I. Hazard Analysis: An Inferential Approach

The potential hazards of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine can be inferred from the known risks associated with its primary structural motifs: the morpholine and the pyrrolidine ring systems.

  • Morpholine and its Derivatives: Morpholine is recognized as a flammable liquid that is harmful if ingested and can lead to severe skin burns and eye damage.[1][2][3][4] Its derivatives are often used as corrosion inhibitors and in the synthesis of pharmaceuticals and agrochemicals.[2][5] Due to its chemical stability, special attention must be given to its impact on aquatic organisms.[1]

  • Pyrrolidinone and Pyrrolidine Derivatives: Compounds containing a pyrrolidinone or pyrrolidine ring are known to be potential irritants to the skin, eyes, and respiratory system.[6][7] Upon combustion, nitrogen oxides can be released, which are toxic.[1][2]

Based on this analysis, it is prudent to handle 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine with a high degree of caution, assuming it may be flammable, corrosive, and toxic.

II. Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine for any purpose, including disposal, all laboratory personnel must be outfitted with the appropriate PPE. All handling procedures should be carried out in a well-ventilated chemical fume hood.[8]

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.[8]To prevent skin contact with the potentially corrosive and toxic compound.
Eye Protection Tightly fitting safety goggles and a face shield.[2][8]To protect against splashes and vapors that could cause severe eye damage.
Lab Coat Flame-resistant lab coat.[8]To protect against chemical splashes and potential fire hazards.
III. Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine waste is a critical component of laboratory safety and environmental responsibility.

Step 1: Waste Segregation and Collection

  • Solid Waste: All solid waste containing this compound, including contaminated consumables like weighing paper and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[6][8]

  • Liquid Waste: If the compound is in a solution, this liquid waste should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[6]

  • Container Specifications: The container must be made of a compatible material, such as high-density polyethylene, and have a secure lid.[6][8]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine".[8]

Step 2: Storage of Waste

Store the hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition, heat, and incompatible materials such as oxidizing agents.[1][8] The storage area should have secondary containment to mitigate the impact of any potential leaks.

Step 3: Final Disposal

  • Professional Disposal: The ultimate disposal of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine should be handled by a licensed professional waste disposal service.[7]

  • Incineration: A common and suggested method for the destruction of similar chemical waste is high-temperature incineration in a specially equipped chemical incinerator.[1][7]

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[9][10]

DisposalWorkflow cluster_collection Waste Collection cluster_container Containerization cluster_storage Interim Storage cluster_disposal Final Disposal A Solid Waste Collection (Contaminated Consumables) C Dedicated & Compatible Container (HDPE) A->C B Liquid Waste Collection (Solutions) B->C D Secure Lid & Clear Labeling ('Hazardous Waste', Chemical Name) C->D E Cool, Dry, Well-Ventilated Area D->E F Away from Ignition Sources & Incompatible Materials E->F G Secondary Containment F->G H Contact Institutional EHS G->H I Licensed Waste Disposal Service H->I J High-Temperature Incineration I->J

Caption: Disposal workflow for 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine.

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is essential to mitigate exposure and contamination.

Small Spills (within a chemical fume hood):

  • Alert Personnel: Inform others in the immediate vicinity.

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[2][8]

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it into the designated hazardous waste container.[8][9]

  • Decontamination: Clean the spill area with a suitable cleaning agent, followed by a thorough rinse with water.[8]

Large Spills (outside a chemical fume hood):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close off the affected area to contain any vapors.

  • Emergency Contact: Notify your institution's EHS or emergency response team.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Do Not Re-enter: Await clearance from trained emergency personnel before re-entering the area.[9]

SpillResponse Spill Spill Occurs Location Location? Spill->Location FumeHood Inside Fume Hood Location->FumeHood Yes OutsideHood Outside Fume Hood Location->OutsideHood No SmallSpillActions Alert Personnel Contain with Absorbent Collect with Non-Sparking Tools Decontaminate Area FumeHood->SmallSpillActions LargeSpillActions Evacuate Area Isolate & Ventilate Contact EHS/Emergency Response Do Not Re-enter OutsideHood->LargeSpillActions

Caption: Decision-making process for spill response.

V. First Aid Measures

In the case of personnel exposure, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[1][2] Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing becomes difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.[8]

By adhering to these detailed procedures, research professionals can ensure the safe handling and disposal of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine, fostering a secure laboratory environment and protecting our ecosystem.

References

  • Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Morpholine - Processing. AMS.usda.gov.
  • Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide. Benchchem.
  • Morpholine. Santa Cruz Biotechnology.
  • Proper Disposal of 4-(Thiophen-2-yl)pyrrolidin-2-one: A Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Essential Guide to the Safe Disposal of 3-(Dodecenyl)pyrrolidine-2,5-dione. Benchchem.
  • Safety Data Sheet: Morpholine. Carl ROTH.
  • SAFETY DATA SHEET. Merck Millipore.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemicals India.
  • 4 - SAFETY DATA SHEET.
  • Pyrrolidine. Apollo Scientific.
  • Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG.
  • Morpholine - SAFETY DATA SHEET.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Morpholine - Safety Data Sheet. ChemicalBook.
  • Morpholine. North Metal and Chemical Company.
  • Safety Data Sheet. Cayman Chemical.
  • Material Safety Data Sheet. Altus Science.
  • SAFETY DATA SHEET - Morpholine. Nexchem.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Merck.
  • SAFETY DATA SHEET. PermaClean® PC-87.
  • 4-(2,5-DIMETHYL-1H-PYRROL-1-YL)MORPHOLINE. gsrs.
  • An updated review on morpholine derivatives with their pharmacological actions.
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • 4-Phenylmorpholine. Chem-Impex.
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI.
  • {[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid. PubChem.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine

Disclaimer: No specific Safety Data Sheet (SDS) for 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine has been identified. The following guidance is synthesized from the known hazards of its primary structural componen...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine has been identified. The following guidance is synthesized from the known hazards of its primary structural components: the morpholine ring, the aromatic amine system, and the pyrrole moiety. Aromatic amines as a class can present significant health hazards, including toxicity and carcinogenicity, and are often readily absorbed through the skin.[1][2] Morpholine is known to be a flammable liquid that is toxic and can cause severe skin burns and eye damage.[3][4][5] Pyrrole is also classified as a toxic and flammable liquid.[6][7][8] Therefore, it is imperative to handle this compound with extreme caution, assuming it possesses a combination of these hazardous properties. This guide must be supplemented by a thorough, site-specific risk assessment conducted by your institution's Environmental Health and Safety (EHS) department.

Hazard Analysis: A Structurally-Informed Perspective

The chemical structure of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine dictates a multi-faceted approach to safety. We must consider the potential for synergistic effects from its constituent parts:

  • Morpholine Moiety: This functional group introduces risks of corrosivity and toxicity. Morpholine itself is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[4][5] Its presence necessitates robust protection against skin and eye contact.

  • Aromatic Amine System: The phenyl-pyrrol linkage classifies this as a complex aromatic amine. This class of compounds is notorious for its potential toxicity, and many are readily absorbed through the skin, posing a systemic risk.[1][2] This characteristic makes dermal protection a top priority.

  • Pyrrole Ring: Pyrrole is toxic if swallowed and harmful if inhaled.[6][9] It is also a flammable liquid, and its vapors may form explosive mixtures with air.[6][10] This requires handling in a controlled environment to mitigate inhalation and fire risks.

Given this profile, we must treat the compound as toxic, a skin and eye irritant/corrosive, readily absorbed through the skin, and potentially flammable.

Essential Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable to minimize all routes of exposure—dermal, ocular, and respiratory. The following table outlines the minimum required PPE for handling this compound.

Protection Type Recommended Equipment Specification & Rationale
Eye and Face Chemical Safety Goggles & Full-Face ShieldRationale: Standard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory to prevent splashes from reaching the eyes.[1] A full-face shield must be worn over the goggles, especially when handling volumes greater than a few milliliters or during procedures with a high risk of splashing, to protect the entire face from corrosive materials.[9]
Hand Chemical-Resistant Gloves (Double Gloving)Rationale: The risk of dermal absorption from the aromatic amine structure is high. Double gloving with compatible materials like nitrile or neoprene is recommended to provide layered protection.[1][9] Regularly inspect gloves for any signs of degradation or puncture. Given the lack of specific permeation data, gloves should be changed frequently and immediately upon suspected contact.
Body Flame-Resistant (FR) Laboratory Coat & Chemical-Resistant ApronRationale: A fully buttoned, flame-resistant lab coat is required due to the flammability risk from the pyrrole and morpholine moieties.[9] A chemical-resistant apron worn over the lab coat provides an additional barrier against spills and splashes of this potentially corrosive and dermally-absorbed compound.
Respiratory Certified Chemical Fume HoodRationale: All handling of this compound, including weighing, transfers, and reactions, must be conducted within a properly functioning and certified chemical fume hood.[1] This is the primary engineering control to prevent inhalation of potentially toxic and irritating vapors.[9] If there is a potential for exceeding exposure limits (e.g., during a large spill), a NIOSH-approved respirator with organic vapor cartridges would be necessary.
Footwear Closed-toe, Non-porous ShoesRationale: Shoes must be made of a non-porous material to protect against spills. Fabric or mesh shoes are not permitted in the laboratory when handling this chemical.[9]

Operational Plan: From Benchtop to Disposal

A systematic workflow is critical for ensuring safety throughout the handling process.

Chemical Handling Workflow

The following diagram illustrates the standard operating procedure for working with 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Functionality prep2 Don All Required PPE (See Table) prep1->prep2 prep3 Gather & Inspect All Materials prep2->prep3 handle1 Weigh/Measure Compound prep3->handle1 handle2 Perform Reaction/ Procedure handle1->handle2 handle3 Securely Close Primary Container handle2->handle3 clean1 Decontaminate Glassware & Surfaces in Hood handle3->clean1 clean2 Segregate Hazardous Waste (Solid & Liquid) clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard operating procedure for handling the target compound.

Step-by-Step Handling Protocol
  • Preparation: Before any work begins, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all PPE as specified in the table above. Prepare your workspace within the hood by laying down absorbent, chemical-resistant bench paper.

  • Aliquotting: Carefully weigh or measure the required amount of the compound within the fume hood. Use non-sparking tools if the material is a solid to mitigate ignition risk.[6]

  • Procedure: Keep all containers with the compound sealed when not in immediate use. Perform all manipulations well within the fume hood to ensure containment of vapors.

  • Decontamination: After use, decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the chemical. Consult your EHS guidelines for appropriate decontamination solutions.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: first, remove the chemical apron, then outer gloves. Remove the face shield and goggles, followed by the lab coat. Finally, remove inner gloves. Dispose of all single-use items in the designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]

Disposal Plan: Ensuring Regulatory Compliance

All waste containing 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine must be treated as hazardous waste.[9][10]

  • Waste Segregation: Do not mix this waste with other streams. All contaminated solid waste (gloves, bench paper, pipette tips) and liquid waste (reaction mixtures, solvents) must be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine," and a list of any other chemical constituents (e.g., solvents).

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents or acids.[10]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed environmental waste disposal service. Do not pour this chemical or its waste down the drain.[9]

start Waste Generated (Solid & Liquid) liquid Liquid Waste (e.g., reaction mixtures, solvents, washes) start->liquid solid Solid Waste (e.g., contaminated gloves, paper towels, vials) start->solid container_l Seal in Labeled 'Hazardous Liquid Waste' Container liquid->container_l container_s Seal in Labeled 'Hazardous Solid Waste' Container solid->container_s storage Store in Secondary Containment in Designated Waste Area container_l->storage container_s->storage disposal Arrange Pickup by Certified Hazardous Waste Disposal Vendor storage->disposal

Caption: Segregation and disposal workflow for all generated waste.

By adhering to these stringent safety and handling protocols, laboratory professionals can effectively mitigate the risks associated with 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine and ensure a safe and compliant research environment.

References

  • BenchChem. (n.d.). Navigating the Safe Handling of 3-Chloro-1H-pyrrole: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Personal protective equipment for handling 1H-Isoindole-1,3-diamine.
  • (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Santa Cruz Biotechnology. (n.d.). Pyrrole Safety Data Sheet.
  • Fisher Scientific. (2025, September 7). Pyrrole - SAFETY DATA SHEET.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine.
  • Ing. Petr Švec - PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET.
  • Acros Organics. (2010, November 9). Pyrrole - SAFETY DATA SHEET.
  • CDN Isotopes. (n.d.). Pyrrole Safety Data Sheet.
  • Nexchem Ltd. (2019, February 25). SAFETY DATA SHEET - Morpholine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine
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